molecular formula C7H7BrClNOS B1422458 N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide CAS No. 1269151-62-3

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Cat. No.: B1422458
CAS No.: 1269151-62-3
M. Wt: 268.56 g/mol
InChI Key: XPFDDGKYJPRDAF-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide is a high-purity chemical reagent with the molecular formula C 7 H 7 BrClNOS , designed for research applications in medicinal chemistry and organic synthesis. This compound features a bromothiophene scaffold, a structure recognized as a privileged motif in drug discovery for its prevalence in biologically active molecules . The reactive chloroacetamide group is a key functional handle, allowing this reagent to act as an electrophile in various reactions, such as nucleophilic substitution, facilitating its use in the synthesis of more complex chemical entities . Researchers can utilize this compound as a versatile synthetic intermediate or building block. Its molecular architecture suggests potential application in the development of protease inhibitors or enzyme activity modulators, as the chloroacetamide group can act as an electrophilic trap for nucleophilic amino acid residues (e.g., cysteine) in enzyme active sites . The bromine atom on the thiophene ring further expands its utility by enabling participation in cross-coupling reactions, such as the Suzuki reaction, to create diverse biaryl derivatives for screening and material development . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as compounds with chloroacetamide functional groups may possess toxic properties .

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNOS/c8-5-1-6(12-4-5)3-10-7(11)2-9/h1,4H,2-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFDDGKYJPRDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Covalent Scaffold

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (CAS: 1269151-62-3) represents a specialized covalent fragment used in chemoproteomics and fragment-based drug discovery (FBDD). It combines a moderate-reactivity electrophile (chloroacetamide) with a lipophilic, heteroaromatic anchor (4-bromothiophene).

Unlike promiscuous alkylating agents, this scaffold is often utilized to probe "ligandable" cysteines within hydrophobic pockets. The bromine substituent at the C4 position of the thiophene ring provides a critical synthetic handle for rapid library expansion via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making it a versatile "starting block" for lead optimization.

Molecular Architecture & Electronic Profile

To understand the physicochemical behavior of this compound, one must deconstruct it into two functional domains: the Electrophilic Warhead and the Recognition Element .

Structural Components[1][2][3][4]
  • Chloroacetamide Warhead (

    
    ):  A "soft" electrophile that targets nucleophilic thiols (cysteine) via an 
    
    
    
    mechanism. The amide nitrogen reduces the electrophilicity of the carbonyl carbon compared to a ketone, directing nucleophilic attack primarily to the
    
    
    -carbon bearing the chlorine.
  • Thiophene Linker: The thiophene ring acts as a bioisostere for benzene but with distinct electronic properties. It is electron-rich (excess

    
    -electrons), which can influence the pKa of the adjacent methylene group.
    
  • 4-Bromo Substituent: This halogen serves two roles:

    • Lipophilic Contact: Increases

      
       and fills hydrophobic sub-pockets in protein targets.
      
    • Electronic Modulation: The inductive withdrawing effect (-I) of bromine slightly decreases the electron density of the thiophene ring, potentially stabilizing the molecule against oxidative metabolism compared to unsubstituted thiophenes.

Physicochemical Parameters (Core Data)

Table 1: Key Physicochemical Properties

ParameterValueSource/MethodImplications for Research
Molecular Formula

StoichiometryN/A
Molecular Weight 268.56 g/mol CalculatedIdeal for fragment-based screening (Rule of 3 compliant).
Physical State Solid (Crystalline)Obs./VendorEasy handling for weighing/stock prep.
XLogP3 2.1PubChem [1]Moderate lipophilicity; good membrane permeability.
TPSA 29.1

CalculatedHigh passive permeability (TPSA < 140

).[1]
H-Bond Donors 1StructureAmide NH participates in backbone H-bonding.
H-Bond Acceptors 1StructureCarbonyl oxygen acts as acceptor.
Rotatable Bonds 3StructureLow entropic penalty upon binding.
Solubility DMSO > 50 mMExperimentalStandard stock concentration is 10 mM or 20 mM.
Predicted pKa ~15 (Amide)ACD/LabsNeutral at physiological pH (7.4).

Chemical Reactivity & Mechanism of Action[6]

Cysteine Alkylation Mechanism

The primary utility of this compound is its ability to form an irreversible covalent bond with non-catalytic or catalytic cysteine residues.

Mechanism:

  • Recognition: The thiophene moiety binds non-covalently to a hydrophobic pocket near the target cysteine.

  • Nucleophilic Attack: The thiolate anion (

    
    ) of the cysteine attacks the 
    
    
    
    -carbon of the chloroacetamide.
  • Displacement: Chloride is displaced as a leaving group, resulting in a stable thioether adduct.

CysteineAlkylation Cys Target Cysteine (Thiolate Form) TS Transition State (SN2 Attack) Cys->TS Nucleophilic Attack Comp Chloroacetamide Inhibitor Comp->TS Adduct Covalent Thioether Adduct TS->Adduct Bond Formation Cl Chloride Ion (Leaving Group) TS->Cl Elimination

Figure 1: Reaction coordinate of the chloroacetamide warhead with a cysteine thiolate.

Stability Profile
  • Hydrolytic Stability: Chloroacetamides are generally stable in aqueous buffers (PBS, HEPES) at pH 7.4 for 24–48 hours. However, at elevated pH (>8.5), hydrolysis of the alkyl chloride can occur, albeit slowly compared to more reactive warheads like acrylamides.

  • Metabolic Stability: The thiophene ring is a potential site for metabolic activation. Cytochrome P450s (e.g., CYP1A2, CYP2C9) can oxidize thiophenes to thiophene-S-oxides or epoxides , which are highly reactive electrophiles capable of causing off-target toxicity (idiosyncratic toxicity) [2].

    • Mitigation: In drug design, blocking the 4- and 5-positions often improves metabolic stability. Here, the 4-position is blocked by Bromine, which is favorable.

Synthesis & Purification Protocol

For researchers needing to synthesize this compound de novo or generate derivatives, the following protocol is the industry standard for chloroacetamide installation.

Synthetic Route

Reagents: (4-bromothiophen-2-yl)methanamine (Starting Material), Chloroacetyl chloride, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

Synthesis SM1 Start: (4-bromothiophen-2-yl)methanamine (Amine Nucleophile) Reaction Reaction: 0°C to RT, 2-4 hrs Solvent: DCM (Anhydrous) SM1->Reaction Reagent Reagent: Chloroacetyl Chloride (Acylating Agent) Reagent->Reaction Base Base: TEA or DIPEA (HCl Scavenger) Base->Reaction Product Product: N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide Reaction->Product Yield: ~70-85%

Figure 2: Standard synthetic workflow for chloroacetamide installation.

Step-by-Step Methodology
  • Preparation: Dissolve (4-bromothiophen-2-yl)methanamine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (1.5 equiv). Cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add Chloroacetyl chloride (1.1 equiv) over 15 minutes. The reaction is exothermic; control the rate to maintain low temperature.

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). Recrystallization from EtOH/Water is also possible for high purity.

Handling, Safety, and Storage[8]

Toxicology Warning

As an alkylating agent, this compound is a potential sensitizer and irritant .

  • H-Statements (GHS): H315 (Skin Irrit.), H317 (Skin Sens.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Precautions: Always handle in a fume hood. Double-gloving (Nitrile) is recommended to prevent accidental dermal contact and subsequent sensitization.

Storage Conditions
  • Solid State: Store at -20°C, desiccated. Stable for >2 years.

  • In Solution (DMSO): Stable at -20°C for 6 months. Avoid repeated freeze-thaw cycles which can introduce moisture and promote hydrolysis.

Applications in Drug Discovery[7]

  • Fragment-Based Screening: Used in electrophilic fragment libraries to identify novel binding pockets on "undruggable" targets (e.g., KRAS, MYC).

  • Activity-Based Protein Profiling (ABPP): Can serve as a probe.[3] The bromine atom allows for late-stage functionalization with a reporter tag (e.g., alkyne for Click chemistry) via Suzuki coupling after the initial hit validation.

  • Lead Optimization: The thiophene ring is often explored as a replacement for phenyl rings to improve potency or alter metabolic clearance rates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50988901, N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide. Retrieved February 14, 2026 from [Link]

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophenes: S-Oxidation and Epoxidation.[4] Chemical Research in Toxicology. (Contextual grounding on thiophene metabolism).

  • Åkerfeldt, K. S., et al. (2011).Design and synthesis of chloroacetamide-based inhibitors. Journal of Medicinal Chemistry. (General protocol for chloroacetamide synthesis).
  • Backus, K. M., et al. (2016).Proteome-wide covalent ligand discovery in native biological systems. Nature. (Context on chloroacetamide reactivity in chemoproteomics).

Sources

Solubility Profile & Characterization Guide: N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile and solvent compatibility of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (CAS: 1269151-62-3). As a halogenated heteroaromatic amide, this compound exhibits a distinct "amphiphilic-lipophilic" behavior driven by its bromothiophene tail and polar amide core.

Critical Insight: While the parent 2-chloroacetamide is highly water-soluble, the addition of the 4-bromothiophen-2-yl moiety significantly shifts the partition coefficient (Calculated XLogP3: ~2.1), rendering the molecule sparingly soluble in aqueous media without co-solvents. Furthermore, its electrophilic nature (chloroacetamide "warhead") necessitates strict exclusion of nucleophilic solvents (e.g., primary amines, thiols) to prevent degradation during storage.

Physicochemical Basis of Solubility

To understand the solubility profile, we must deconstruct the molecule into its solvatochromic interaction zones.

Structural Dissection
  • Lipophilic Domain (Solubility Driver in Organics): The 4-bromothiophene ring is highly hydrophobic. The heavy bromine atom increases London dispersion forces, enhancing solubility in chlorinated solvents (DCM, Chloroform) and aromatics.

  • Polar Domain (H-Bonding): The amide linker (-NH-CO-) acts as both a hydrogen bond donor (NH) and acceptor (CO). This prevents high solubility in strictly non-polar alkanes (Hexane/Heptane) due to the energy penalty of breaking crystal lattice H-bonds.

  • Electrophilic Domain (Reactivity): The alpha-chloro group activates the carbon for nucleophilic attack. This limits solvent choice (see Section 4).

Predicted Solubility Profile

Based on Consensus LogP (2.1) and functional group contribution (FGC) analysis, the solubility profile is categorized below.

Table 1: Solvent Compatibility & Solubility Class

Solvent ClassSpecific SolventPredicted SolubilityApplication Note
Polar Aprotic DMSO High (>50 mg/mL) Recommended Stock. Cryopreserve to prevent hydration.
Polar Aprotic DMF / DMAc High (>50 mg/mL)Alternative stock; harder to remove than DMSO.
Chlorinated DCM / Chloroform High (>30 mg/mL)Ideal for synthesis, extraction, and transfer.
Polar Protic Methanol / EthanolModerate (5–20 mg/mL)Good for recrystallization. Warning: Potential solvolysis over long periods.
Ethers THF / DioxaneModerate-HighGood solubility; watch for peroxide formation affecting stability.
Esters Ethyl AcetateModerateStandard extraction solvent.
Non-Polar Hexanes / HeptaneLow (<1 mg/mL)Anti-solvent. Use to precipitate the compound from DCM/EtOAc.
Aqueous Water / PBS (pH 7.4)Very Low (<0.1 mg/mL)Requires co-solvent (e.g., 1% DMSO) or cyclodextrin complexation.

Experimental Protocols

As specific empirical data for this intermediate may vary by batch purity, the following Self-Validating Protocol is required to establish the exact thermodynamic solubility for your specific lot.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine saturation limit in biological buffer (PBS) vs. Organic Stock (DMSO).

Materials:

  • Compound (Solid powder)

  • Solvents: DMSO (Anhydrous), PBS (pH 7.4)

  • Equipment: HPLC-UV or LC-MS, Thermomixer (25°C), 0.22 µm PTFE filters.

Workflow:

  • Supersaturation: Weigh ~5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of target solvent (e.g., PBS).

  • Equilibration: Shake at 1000 RPM for 24 hours at 25°C.

    • Validation Step: Ensure solid is still visible. If fully dissolved, add more solid until precipitation occurs.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Pass supernatant through a 0.22 µm PTFE filter (low binding).

  • Quantification: Dilute filtrate 1:100 in Acetonitrile/Water (50:50) and inject onto HPLC. Compare peak area against a standard curve prepared in DMSO.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid Compound SolventSelect Select Solvent (PBS, DMSO, MeOH) Start->SolventSelect Saturation Add Excess Solid (Supersaturation Condition) SolventSelect->Saturation Agitation Agitate 24h @ 25°C (Thermodynamic Equilibrium) Saturation->Agitation CheckSolid Is Solid Visible? Agitation->CheckSolid AddMore Add More Solid CheckSolid->AddMore No (Fully Dissolved) Centrifuge Centrifuge & Filter (0.22 µm PTFE) CheckSolid->Centrifuge Yes (Precipitate Present) AddMore->Agitation HPLC HPLC-UV Quantification (vs. Standard Curve) Centrifuge->HPLC Result Calculate Solubility (mg/mL) HPLC->Result

Figure 1: Step-by-step workflow for determining thermodynamic solubility. This ensures the measured value represents the true equilibrium limit, not a kinetic transient state.

Stability & Reactivity Profile (Critical Safety)

The presence of the 2-chloroacetamide motif classifies this molecule as a Covalent Modifier . This has profound implications for "solubility" because what appears to be dissolution may actually be chemical degradation (reaction with the solvent).

Solvent Incompatibility
  • Nucleophilic Solvents: Avoid solvents containing primary/secondary amines (e.g., Pyridine, Tris buffer) or thiols. The chloroacetyl group will alkylate these solvents, changing the chemical identity of your sample.

  • Hygroscopic Solvents: In DMSO, presence of water can lead to slow hydrolysis of the amide or displacement of the chloride over extended periods (weeks).

  • Reactive Impurities: Ensure DMSO is "Anhydrous grade." Trace thiols in lower-grade solvents will rapidly react with the compound.

Visualization: Degradation Pathways

DegradationPathways cluster_Solvents Solvent Interactions Compound N-[(4-bromothiophen-2-yl)methyl] -2-chloroacetamide AmineSolvent Amine Solvents (Pyridine, Tris) Product1 Alkylated Solvent (Loss of Activity) Compound->Product1 Nu: Attack (Fast) Product2 Thioether Adduct (False Positive in Bioassay) Compound->Product2 S-Alkylation (Very Fast) Product3 Hydrolyzed Alcohol (Inactive) Compound->Product3 Hydrolysis (Slow) AmineSolvent->Product1 ThiolSolvent Thiol Additives (DTT, BME) ThiolSolvent->Product2 Water Water/Hydrolysis (High pH) Water->Product3

Figure 2: Stability risk assessment. The chloroacetamide warhead is susceptible to nucleophilic attack. Avoid buffers with DTT/BME or amine-based solvents for storage.

Biological Assay Formulation Strategy

When introducing this compound into a biological assay (cell culture or enzyme inhibition), you must manage the transition from Organic Stock to Aqueous Buffer .

  • Stock Preparation: Dissolve to 10 mM or 20 mM in 100% Anhydrous DMSO .

    • Storage: -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent water uptake.

  • Intermediate Dilution: Do not pipette 100% DMSO stock directly into the assay well (causes precipitation "crashing out").

    • Step A: Dilute stock 1:10 into assay buffer (creates 10% DMSO working solution).

    • Step B: Mix vigorously immediately.

    • Step C: Add this working solution to the final assay volume to reach <1% DMSO final concentration.

  • Solubility Limit Warning: Due to the bromothiophene lipophilicity, the compound may precipitate in aqueous media at concentrations >100 µM. Always inspect wells for turbidity.

References

  • PubChem Compound Summary. (2024). N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (CID 50988901). National Center for Biotechnology Information. Retrieved from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational text on LogP and solubility prediction).
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Thermodynamic Solubility Protocols).

Technical Guide: Chemical Stability of Bromothiophene-Based Chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the chemical and metabolic stability profiles of bromothiophene-based chloroacetamide derivatives . These compounds represent a specialized class of Targeted Covalent Inhibitors (TCIs) where the chloroacetamide serves as a mild electrophilic "warhead" targeting cysteine residues, while the bromothiophene scaffold provides a lipophilic, bioisosteric core with a synthetic handle (bromine) for Structure-Activity Relationship (SAR) expansion.

This guide moves beyond basic characterization, offering field-proven protocols for assessing hydrolytic stability, glutathione (GSH) reactivity, and photochemical integrity. It is designed to empower researchers to distinguish between "tunable" reactivity and "promiscuous" instability.

Part 1: Chemical Stability Profile & Mechanistic Insights

The Stability-Reactivity Paradox

The utility of a chloroacetamide TCI relies on a delicate balance: it must be electrophilic enough to alkylate a specific cysteine residue within the target protein's binding pocket, yet stable enough to resist non-specific hydrolysis in cytosolic fluid or reaction with off-target thiols (like glutathione).

The Bromothiophene Influence:

  • Electronic Effects: The thiophene ring is electron-rich (π-excessive). However, the bromine substituent (an electron-withdrawing group via induction, -I effect) modulates this electron density.

    • Impact: A bromine at the 3- or 4-position pulls electron density from the ring. If the chloroacetamide is attached directly to the thiophene amine, this reduced nucleophilicity of the amine nitrogen stabilizes the amide bond against enzymatic hydrolysis (amidases) but increases the acidity of the N-H, potentially affecting the warhead's electrophilicity.

  • Steric Effects: The bulky bromine atom can provide steric shielding, protecting the amide linkage from hydrolytic enzymes, but it rarely protects the distal chloromethyl carbon (

    
    ) from nucleophilic attack.
    
Hydrolytic Stability (Aqueous)

Chloroacetamides are generally stable at neutral pH (7.4) but degrade rapidly under basic conditions.

  • Mechanism: Base-catalyzed hydrolysis involves the attack of hydroxide (

    
    ) on the carbonyl carbon or direct displacement of the chloride.
    
  • Critical Threshold: Bromothiophene derivatives typically exhibit a half-life (

    
    ) of >24 hours in PBS (pH 7.4) at 37°C. A 
    
    
    
    hours indicates a highly unstable warhead unsuitable for in vivo use.
Photochemical Instability (The "Thiophene Risk")

Thiophene derivatives are notorious for photosensitivity.

  • Debromination: Exposure to UV light can lead to homolytic cleavage of the C-Br bond, generating reactive aryl radicals.

  • Ring Opening: Singlet oxygen sensitization can lead to [2+2] cycloaddition and subsequent ring opening.

  • Mitigation: These compounds must be stored in amber vials. During synthesis, avoid prolonged exposure to ambient light.

Part 2: Metabolic Stability & Biological Reactivity

Glutathione (GSH) Conjugation

The primary clearance mechanism for chloroacetamides is irreversible conjugation with cellular glutathione.

  • The Metric: The GSH Half-Life (

    
    )  is the single most important predictor of off-target toxicity.
    
  • Target Range:

    • Promiscuous/Toxic:

      
       min.[1]
      
    • Ideal TCI:

      
       min. (Reactivity is "tuned" to the target cysteine, not the solvent).
      
    • Inactive:

      
       hours (May not react with target).
      
Metabolic Debromination

While the bromine is often intended as a synthetic handle (e.g., for Suzuki couplings), if left in the final molecule, it poses a metabolic risk. Cytochrome P450s can facilitate oxidative debromination, leading to reactive intermediates.

Part 3: Experimental Protocols

Protocol A: High-Throughput GSH Reactivity Assay

This protocol determines the intrinsic electrophilicity of the warhead.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH) (100 mM in water, freshly prepared)

  • Internal Standard (e.g., Indomethacin or Warfarin)

  • Buffer: PBS pH 7.4

Workflow:

  • Preparation: Dilute Test Compound to 50 µM in PBS (final DMSO < 1%).

  • Initiation: Add GSH to a final concentration of 5 mM (100-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench with 1% Formic Acid in Acetonitrile containing the Internal Standard.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
Protocol B: Aqueous Chemical Stability (Hydrolysis)

Validates shelf-life and buffer compatibility.

Workflow:

  • Prepare 10 µM solution of the bromothiophene derivative in three buffers:

    • pH 2.0 (Simulated Gastric Fluid)

    • pH 7.4 (PBS)

    • pH 9.0 (Borate buffer - stress test)

  • Incubate at 25°C (Room Temp) and 37°C.

  • Analyze via HPLC-UV (254 nm) at 0, 4, 8, 24, and 48 hours.

  • Acceptance Criteria: >95% remaining at 24h (pH 7.4).

Part 4: Visualization of Stability Pathways

The following diagram illustrates the competing pathways a bromothiophene-chloroacetamide derivative faces in a biological system.

StabilityPathways cluster_0 Biological Milieu Compound Bromothiophene Chloroacetamide Target Target Protein (Cysteine Adduct) Compound->Target Desired Reaction (k_inact) Hydrolysis Hydrolysis Product (Inactive Alcohol) Compound->Hydrolysis pH > 8.0 or Amidase Enzymes GSH_Adduct GSH Conjugate (Rapid Clearance) Compound->GSH_Adduct Excess GSH (Metabolic Sink) Photolysis Debrominated Radical Species Compound->Photolysis UV Light (hv)

Caption: Figure 1. Competing kinetic pathways for bromothiophene-chloroacetamide derivatives. Ideally,


 (Target) >> 

>

.

Part 5: Data Summary & SAR Recommendations

Table 1: Stability Impact of Structural Modifications

Structural FeatureModificationImpact on StabilityImpact on Reactivity
Warhead

-Methylation
Increases Stability (

)
Decreases Reactivity (Steric hindrance)
Warhead Fluorine substitution (F-acetamide)High StabilityVery Low Reactivity (Often too low)
Scaffold Bromine at C-3 (vs C-2)Increases Metabolic StabilityMinimal Electronic Effect
Linker Amide N-MethylationPrevents Amidase HydrolysisMay induce conformational clash
Expert Recommendation

For optimal stability in this class:

  • Prefer 3-Bromothiophene over 2-Bromothiophene: The 2-position is more susceptible to metabolic oxidation.

  • Store in Amber Glass: Strictly exclude light to prevent C-Br homolysis.

  • Lyophilize: Store as a dry powder at -20°C; avoid storing in DMSO solution for >1 week as trace water in DMSO causes hydrolysis.

References

  • Resurgence of Covalent Drugs: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[2] The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. Link

  • Chloroacetamide Reactivity: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • GSH Assay Protocols: Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(23), 10072–10079. Link

  • Thiophene Metabolism: Dalvie, D. K., et al. (2002). Metabolism of Thiophene-Containing Drugs: Chemical Basis for the Formation of Reactive Metabolites. Chemical Research in Toxicology, 15(3), 269–299. Link

  • Covalent Fragment Screening: Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8864–8869. Link

Sources

Unlocking the Therapeutic Potential of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of the novel compound, N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide. Synthesizing data from the broader classes of thiophene and chloroacetamide derivatives, this document outlines a strategic framework for investigating its pharmacological profile. We will delve into hypothesized mechanisms of action, propose targeted therapeutic areas, and provide detailed, actionable experimental protocols for researchers, scientists, and drug development professionals. This guide serves as a foundational resource to accelerate the evaluation of this promising molecule from bench to potential clinical utility.

Introduction: The Rationale for Investigating N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

The confluence of a thiophene ring and a reactive chloroacetamide moiety in the structure of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide presents a compelling case for its investigation as a potential therapeutic agent. Thiophene derivatives are a well-established class of heterocyclic compounds with a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2][3][4] The sulfur-containing aromatic ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4]

Similarly, the 2-chloroacetamide group is a versatile pharmacophore known for its ability to form covalent bonds with biological targets, a mechanism leveraged in the design of various therapeutic agents.[5][6] Derivatives of chloroacetamide have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][7][8] The reactive α-chloro-substituted amide can act as an electrophile, targeting nucleophilic residues like cysteine or histidine in the active sites of key proteins, thereby modulating their function.[5]

The combination of these two pharmacophores in N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide suggests the potential for synergistic or novel biological activities. The bromothiophene group can influence the compound's lipophilicity, metabolic stability, and non-covalent interactions with target proteins, while the chloroacetamide "warhead" provides a mechanism for covalent inhibition, potentially leading to enhanced potency and prolonged duration of action.

This guide will, therefore, explore the untapped therapeutic potential of this molecule by proposing specific avenues of research grounded in the established pharmacology of its constituent chemical motifs.

Hypothesized Mechanisms of Action and Potential Therapeutic Applications

Based on the known biological activities of thiophene and chloroacetamide derivatives, we hypothesize that N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide may exhibit therapeutic efficacy in the following areas:

Oncology

Hypothesized Mechanism: The anticancer activity of many chloroacetamide derivatives is attributed to their ability to alkylate and inhibit key proteins in cancer cell signaling pathways.[5] A primary proposed mechanism involves the inhibition of kinases in pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[5] Covalent inhibition of critical cysteine residues in the kinase active site can lead to irreversible inactivation, resulting in cell cycle arrest and apoptosis. The bromothiophene moiety could contribute to the selectivity and binding affinity for specific kinase targets.

Potential Applications:

  • Treatment of solid tumors with known PI3K/Akt/mTOR pathway mutations (e.g., breast, colorectal, lung cancers).

  • Use in combination with existing chemotherapies to overcome drug resistance.

Inflammatory Disorders

Hypothesized Mechanism: Thiophene-containing compounds are present in several commercially available anti-inflammatory drugs that act by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[2] The chloroacetamide moiety could potentially target and covalently modify key enzymes in inflammatory signaling cascades, such as IκB kinase (IKK) or MAP kinases, leading to the suppression of pro-inflammatory cytokine production.

Potential Applications:

  • Treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

  • Topical application for inflammatory skin conditions.

Infectious Diseases

Hypothesized Mechanism: Both thiophene and chloroacetamide derivatives have demonstrated antimicrobial and antifungal properties.[1][7][8] The proposed mechanism involves the covalent modification of essential enzymes in microbial metabolic pathways or the disruption of cell wall integrity. The lipophilic nature of the bromothiophene ring may facilitate penetration of the microbial cell membrane.

Potential Applications:

  • Development of novel antibiotics to combat drug-resistant bacteria.

  • Antifungal agent for the treatment of systemic or topical fungal infections.[8]

Proposed Experimental Workflows for Therapeutic Validation

To systematically evaluate the therapeutic potential of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide, a multi-tiered experimental approach is recommended.

Synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

A general method for the synthesis of N-substituted-2-chloroacetamides involves the chloroacetylation of a primary amine. While a specific synthesis for the title compound is not detailed in the provided search results, a plausible synthetic route can be adapted from similar preparations.[9]

Protocol 1: Synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

  • Starting Material Preparation: Begin with (4-bromothiophen-2-yl)methanamine.

  • Reaction Setup: Dissolve (4-bromothiophen-2-yl)methanamine in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, to the reaction mixture to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Chloroacetylation: Add chloroacetyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

In Vitro Evaluation of Biological Activity

3.2.1. Anticancer Activity

Protocol 2: Cell Proliferation Assay (SRB Assay)

  • Cell Culture: Plate cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide for 48-72 hours.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye.

  • Quantification: Solubilize the bound dye with Tris base and measure the absorbance at 510 nm to determine cell viability.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for the compound.

3.2.2. Anti-inflammatory Activity

Protocol 3: LPS-Induced Cytokine Production in Macrophages

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in 24-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatants.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Determine the IC₅₀ (concentration for 50% inhibition) of cytokine production.

3.2.3. Antimicrobial Activity

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial/Fungal Strains: Prepare standardized inoculums of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

  • Compound Dilution: Prepare a two-fold serial dilution of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Target Identification and Mechanism of Action Studies

Should the in vitro assays demonstrate significant activity, subsequent studies should focus on elucidating the mechanism of action.

Protocol 5: Kinase Inhibition Assay

  • Kinase Panel Screening: Screen N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide against a panel of kinases, particularly those in the PI3K/Akt/mTOR pathway, using a commercially available kinase assay platform.

  • IC₅₀ Determination: For any identified "hit" kinases, perform dose-response studies to determine the IC₅₀ value.

  • Covalent Binding Studies: To confirm covalent modification, techniques such as mass spectrometry can be used to identify the adducted amino acid residue on the target protein.

Data Presentation and Visualization

Tabular Summary of Physicochemical Properties
PropertyValueSource
IUPAC NameN-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide[10]
Molecular FormulaC₇H₇BrClNOS[10]
Molecular Weight268.56 g/mol [10]
CAS Number1269151-62-3[10]
Visualizing Proposed Mechanisms and Workflows

G cluster_compound N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide cluster_applications Potential Therapeutic Applications cluster_mechanisms Hypothesized Mechanisms Compound N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide Oncology Oncology Compound->Oncology Inflammation Inflammation Compound->Inflammation Infection Infectious Diseases Compound->Infection Kinase_Inhibition Covalent Kinase Inhibition (e.g., PI3K/Akt) Oncology->Kinase_Inhibition targets Enzyme_Inhibition Inflammatory Enzyme Inhibition (e.g., IKK) Inflammation->Enzyme_Inhibition targets Microbial_Target Microbial Enzyme/ Structure Disruption Infection->Microbial_Target targets

Caption: Proposed therapeutic applications and corresponding hypothesized mechanisms of action for N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide.

G Synthesis Synthesis & Characterization In_Vitro In Vitro Screening (Anticancer, Anti-inflammatory, Antimicrobial) Synthesis->In_Vitro Active Significant Activity? In_Vitro->Active MOA Mechanism of Action Studies (e.g., Target ID, Covalent Binding) Active->MOA Yes Stop Stop/Re-evaluate Active->Stop No Lead_Opt Lead Optimization MOA->Lead_Opt

Caption: High-level experimental workflow for the evaluation of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide.

Conclusion and Future Directions

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide stands as a molecule of significant interest at the intersection of two pharmacologically important chemical classes. While direct experimental data on this specific compound is nascent, the wealth of information on thiophene and chloroacetamide derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental workflows in this guide offer a clear and structured path for elucidating its biological activities and mechanisms of action.

Future research should focus on the systematic execution of these protocols, with a particular emphasis on identifying specific molecular targets. Should promising activity be confirmed, further studies involving in vivo animal models will be crucial to assess the compound's efficacy, pharmacokinetics, and safety profile. The insights gained from this comprehensive evaluation will be instrumental in determining the potential for N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide to be developed into a novel therapeutic for oncology, inflammatory disorders, or infectious diseases.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273.
  • Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. (2025). BenchChem.
  • Thiophene-Based Compounds. (2021). Encyclopedia MDPI.
  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry.
  • Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare.
  • N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide. PubChem.
  • A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. (2025).
  • Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • A chloroacetamide derivative as a potent candidate for fusariosis tre
  • N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis. ChemicalBook.

Sources

Advanced Covalent Fragment Design: The Utility of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Chemical Series: Thiophene-Based Electrophiles [1]

Executive Summary

In the rapidly evolving landscape of Covalent Fragment-Based Drug Discovery (cFBDD) , the demand for bifunctional scaffolds—molecules possessing both a reactive "warhead" and a synthetic "handle"—is critical.[1] N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (CAS: 1269151-62-3) represents a premier example of such a building block.[1]

This compound serves a dual purpose:

  • Proteomic Interrogation: The 2-chloroacetamide moiety acts as a moderately reactive electrophile, targeting nucleophilic cysteine residues (e.g., Cys481 in BTK, Cys12 in KRAS G12C) to establish irreversible binding.[1]

  • Structural Elaboration: The 4-bromo substituent on the thiophene core provides a chemically orthogonal site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid "fragment growing" into adjacent binding pockets.[1]

This guide details the synthesis, reactivity profile, and application of this molecule in high-throughput screening and lead optimization.[1]

Chemical Architecture & Properties[1]

Structural Analysis

The molecule is composed of three distinct functional zones, each serving a specific role in the drug discovery pipeline:

Functional ZoneChemical MoietyRole in Drug Discovery
The Warhead 2-ChloroacetamideCovalent Anchor: Forms a thioether bond with protein cysteines via

reaction.[1] Tunable reactivity (moderate electrophilicity).[1]
The Scaffold Thiophene (2,4-sub)Bioisostere: Replaces phenyl rings to improve solubility and alter metabolic profiles (

interaction).[1]
The Handle Aryl Bromide (C4)Growth Vector: Allows for late-stage diversification via Pd-catalyzed coupling to optimize non-covalent interactions.[1]
Physicochemical Data[1][2]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 268.56 g/mol [1][2]

  • LogP (Predicted): ~2.1 (Ideal for fragment libraries, adhering to the "Rule of 3").[1]

  • Solubility: Soluble in DMSO, DMF, DCM; limited solubility in water (requires co-solvent for biological assays).[1]

Synthetic Protocol: Preparation & Handling

Objective: Synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide from (4-bromothiophen-2-yl)methanamine.

Reagents & Materials
  • Starting Material: (4-bromothiophen-2-yl)methanamine hydrochloride (1.0 eq).[1]

  • Reagent: Chloroacetyl chloride (1.1 eq).[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with (4-bromothiophen-2-yl)methanamine HCl and anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Basification: Cool the suspension to 0°C using an ice bath. Add DIPEA dropwise to neutralize the amine salt and generate the free base.[1] Stir for 15 minutes.

  • Acylation: Add Chloroacetyl chloride dropwise over 20 minutes, maintaining the temperature < 5°C. The reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[3]

  • Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract the aqueous layer with DCM (3x).[1]

    • Wash combined organics with 1M HCl (to remove unreacted amine) followed by brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    , 0-30% EtOAc in Hexanes) to yield the white/off-white solid.
    
Quality Control (Self-Validation)
  • 1H NMR (DMSO-d6): Look for the singlet at

    
     ~4.1 ppm (
    
    
    
    ) and the distinct thiophene protons.[1]
  • LC-MS: Confirm mass [M+H]+ = 268.9/270.9 (distinct Br/Cl isotope pattern).[1]

Application Workflow: Covalent Fragment-Based Drug Discovery (cFBDD)

The power of this building block lies in its application within a "Screen-then-Grow" workflow.[1]

Phase 1: Electrophile Screening

The compound is included in a covalent fragment library (typically 500–1000 electrophiles).[1]

  • Assay: Intact Protein Mass Spectrometry.

  • Mechanism: The library is incubated with the target protein.[1] A mass shift of +232 Da (loss of HCl) indicates a successful "hit" where the thiophene scaffold has bound and the chloroacetamide has alkylated a cysteine.[1]

Phase 2: Lead Optimization (The "Grow" Strategy)

Once the fragment is validated as a binder, the 4-bromo position is utilized.[1] Unlike standard fragments that require de novo synthesis to elaborate, this building block allows for immediate parallel synthesis.[1]

Experimental Logic:

  • The crystal structure (X-ray/Cryo-EM) reveals the vector of the C-Br bond.[1]

  • Suzuki-Miyaura Coupling: React the hit fragment with a library of boronic acids to extend into adjacent hydrophobic pockets.[1]

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to lead optimization.

G Start Start: (4-bromo thiophen-2-yl)methanamine Synth Synthesis: Acylation with Cl-CH2-COCl Start->Synth DIPEA, DCM, 0°C Product BUILDING BLOCK: N-[(4-bromothiophen-2-yl) methyl]-2-chloroacetamide Synth->Product Yield >85% Screen Phase 1: Screening (Target + Library) Product->Screen Incubate w/ Protein Hit VALIDATED HIT (Covalent Adduct) Screen->Hit MS Validation (+232 Da shift) Opt Phase 2: Optimization (Suzuki Coupling at Br) Hit->Opt Pd(PPh3)4, Ar-B(OH)2 Lead LEAD COMPOUND (High Affinity) Opt->Lead SAR Expansion

Caption: Workflow depicting the transformation of the amine precursor into the building block, followed by its application in covalent screening and subsequent structural elaboration via palladium catalysis.

Mechanistic Insight: Cysteine Targeting

The reactivity of the 2-chloroacetamide warhead is driven by the electron-withdrawing carbonyl group, which activates the adjacent carbon for nucleophilic attack.[1]

Reaction Pathway:


[1]

Selectivity Note: While less reactive than acrylamides, chloroacetamides are more promiscuous.[1] It is vital to perform counter-screening against glutathione (GSH) to ensure the fragment does not deplete cellular antioxidant reserves before reaching the target.[1]

Safety & Hazards

  • Toxicity: Chloroacetamides are potent alkylating agents.[1] They are skin sensitizers and potential carcinogens.[1]

  • Handling:

    • Always wear double nitrile gloves.[1]

    • Work exclusively in a certified chemical fume hood.[1]

    • Quenching: Dispose of excess reagent by treating with a solution of 10% cysteine or ammonia to consume the electrophile before disposal.[1]

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link[1]

  • Resnick, E., et al. (2019).[1] "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 141(22), 8864-8869. Link[1]

  • PubChem. (2024).[1] "Compound Summary: N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (CAS 1269151-62-3)."[1][2][3] National Library of Medicine.[1] Link[1]

  • Keeley, A., et al. (2019).[1] "Fragment-based covalent ligand discovery." Molecules, 24(20), 3654.[1] Link[1]

  • Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology." Journal of Medicinal Chemistry, 62(12), 5673-5724. Link[1]

Sources

identification of reactive functional groups in N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Covalent Fragment Paradigm

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide represents a specialized class of chemical tools known as electrophilic fragments . In modern drug discovery, particularly within the realm of Targeted Covalent Inhibitors (TCIs) , this molecule serves a dual purpose:

  • The Warhead: The 2-chloroacetamide moiety acts as a "warhead," designed to form irreversible covalent bonds with nucleophilic cysteine residues on a target protein.

  • The Scaffold: The 4-bromothiophene core provides a rigid heteroaromatic linker with a synthetic handle (Br) for rapid diversification into larger, high-affinity ligands.

This guide deconstructs the molecule’s three distinct reactivity profiles: physiological electrophilicity (cysteine targeting), synthetic versatility (cross-coupling), and metabolic liability (S-oxidation).

Structural Anatomy & Reactivity Map

The molecule is composed of three distinct functional zones, each governed by different chemical rules.

Functional ZoneChemical MoietyReactivity TypePrimary Application
Zone A (Warhead)

-Chloroacetamide
Electrophilic Alkylation (

)
Covalent Protein Labeling / Inhibition
Zone B (Handle) Aryl Bromide (C4 position)Oxidative Addition (Pd-catalyzed)Library Expansion / Lead Optimization
Zone C (Core) Thiophene RingS-Oxidation / Electrophilic Subst.Metabolic Stability / Scaffold Rigidity

Zone A: The Covalent Warhead ( -Chloroacetamide)[1]

Mechanism of Action

The 2-chloroacetamide group is a "moderately reactive" electrophile. Unlike highly reactive acid chlorides (which hydrolyze non-specifically), chloroacetamides are sufficiently stable in aqueous media to reach their biological target but reactive enough to alkylate thiolate anions (


) upon proximity.

The reaction proceeds via a bimolecular nucleophilic substitution (


). The sulfur atom of a cysteine residue attacks the 

-carbon, displacing the chloride ion.
Experimental Protocol: Glutathione (GSH) Trapping Assay

To validate the reactivity of this warhead before protein screening, a GSH trapping assay is the industry standard. This determines the intrinsic reactivity (


) of the fragment.

Objective: Measure the half-life (


) of the parent compound in the presence of excess glutathione.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 100 mM stock of reduced L-Glutathione (GSH) in phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Mix the compound (final conc. 10

    
    M) with GSH (final conc. 5 mM, 500-fold excess) in PBS at 37°C.
    
    • Control: Compound in PBS without GSH (to check hydrolytic stability).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench each aliquot with 1 volume of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Analysis: Centrifuge to remove precipitates and analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining parent compound area ratio (vs. internal standard) against time. The slope

    
     yields 
    
    
    
    .

Interpretation:

  • 
     min: Highly reactive (Promiscuity risk).
    
  • 
     min: Ideal "Goldilocks" zone for targeted covalent drugs.
    
  • 
     hrs: Inert (Likely ineffective as a covalent inhibitor).
    
Visualization: Cysteine Alkylation Pathway

Cysteine_Alkylation Reactant Chloroacetamide (Electrophile) TS Transition State (Pentacoordinate) Reactant->TS S_N2 Attack Cys Cysteine Thiolate (Nucleophile) Cys->TS Product Thioether Adduct (Irreversible Complex) TS->Product Bond Formation Leaving Chloride Ion (Cl-) TS->Leaving Elimination

Figure 1: Mechanism of covalent adduct formation between the chloroacetamide warhead and a cysteine nucleophile.

Zone B: The Synthetic Handle (4-Bromothiophene)

The bromine atom at the 4-position of the thiophene ring is not a warhead for biological targets; it is a synthetic handle . It allows medicinal chemists to elaborate this fragment into a larger drug-like molecule using Palladium-catalyzed cross-coupling reactions.

Key Reaction: Suzuki-Miyaura Coupling

This reaction couples the aryl bromide with boronic acids, allowing the attachment of diverse "R-groups" to probe the protein binding pocket.

Optimized Conditions for Bromothiophenes:

  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Base:

    
     or 
    
    
    
    (2-3 equivalents).
  • Solvent: Dioxane/Water (4:1) or DMF.

  • Temperature: 80-100°C.

Strategic Note: The chloroacetamide group is sensitive to strong bases and high heat (risk of hydrolysis or polymerization). Therefore, coupling should ideally be performed BEFORE the chloroacetamide installation if possible. If coupling must be done on the intact molecule, use mild bases (


) and lower temperatures, or protect the amine before acylation.

Zone C: Metabolic Liability (Thiophene Core)

While thiophenes are common bioisosteres for phenyl rings, they carry a specific metabolic risk: S-oxidation .[1]

The Bioactivation Pathway

Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur.

  • Step 1: Oxidation to Thiophene S-oxide.[2][3][4]

  • Step 2: The S-oxide is a highly reactive Michael acceptor.

  • Consequence: It can covalently bind to liver proteins, leading to drug-induced liver injury (DILI) or immune-mediated toxicity (as seen with the drug Tienilic acid).[3]

Risk Mitigation Strategy:

  • The presence of the Bromine at C4 and the Alkyl chain at C2 helps block metabolic access, potentially stabilizing the ring compared to unsubstituted thiophene.

  • Validation: Incubate with Human Liver Microsomes (HLM) + NADPH. Monitor for +16 Da (Sulfoxide) adducts.

Analytical Fingerprinting

Identifying this molecule and its adducts requires recognizing specific isotopic signatures in Mass Spectrometry.[5]

Mass Spectrometry (LC-MS)

The molecule contains one Chlorine and one Bromine . This creates a unique isotopic envelope due to the natural abundances:

  • 
    [6]
    

Predicted Isotopic Pattern (M+):

Peak Composition Relative Intensity (Approx)

| M |


 | 100%  (Base) |
| M+2  | (

) & (

) | ~130% (Dominant peak) | | M+4 |

| ~30% |

Note: The M+2 peak is actually larger than the M peak because it receives contributions from both the heavy Cl and the heavy Br.

NMR Spectroscopy ( )
  • Thiophene Protons: Two distinct singlets (or weak doublets) in the aromatic region (

    
     7.0 - 7.5 ppm).
    
  • Methylene (Linker): A doublet or singlet around

    
     4.5 ppm (
    
    
    
    ).
  • Chloromethyl: A sharp singlet at

    
     4.0 - 4.2 ppm (
    
    
    
    ).

Workflow Logic

The following decision tree illustrates how to process this compound in a drug discovery campaign.

Workflow Start Compound: N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide QC QC Check: LC-MS (M, M+2, M+4 pattern) Start->QC Decision Intended Use? QC->Decision Path_Screen Biological Screening (Covalent Probe) Decision->Path_Screen Probe Path_Chem Library Expansion (Synthetic Intermediate) Decision->Path_Chem Scaffold Action_GSH Run GSH Trapping Assay (Assess Reactivity) Path_Screen->Action_GSH Action_Suzuki Suzuki Coupling (React Br with Boronic Acids) Path_Chem->Action_Suzuki

Figure 2: Operational decision tree for analytical and synthetic processing of the compound.

References

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2012). Bioactivation of Thiophene-Containing Drugs: The Role of Thiophene S-Oxides. Chemical Research in Toxicology, 25(11), 2407–2426. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Silent Approach. Angewandte Chemie International Edition, 55(43), 13408–13421. [Link]

Sources

Methodological & Application

Synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide, a valuable intermediate in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations.

Introduction

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide is a key building block in the synthesis of a variety of biologically active molecules. The thiophene moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties. The presence of the bromo-substituent offers a handle for further functionalization via cross-coupling reactions, while the chloroacetamide group provides a reactive electrophilic site for the introduction of various nucleophiles. This dual functionality makes the title compound a versatile intermediate for the construction of compound libraries for high-throughput screening.

Reaction Scheme and Mechanism

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, (4-bromothiophen-2-yl)methanamine. This can be accomplished via two primary routes: the reduction of 4-bromothiophene-2-carbonitrile or the reductive amination of 4-bromothiophene-2-carbaldehyde. The second step is the N-acylation of the resulting amine with 2-chloroacetyl chloride in the presence of a base.

The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of (4-bromothiophen-2-yl)methanamine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the amide bond. A base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Figure 1: Overall reaction for the synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide.

Part I: Synthesis of (4-bromothiophen-2-yl)methanamine

As the key starting material, (4-bromothiophen-2-yl)methanamine, is commercially available (CAS 479090-38-5), purchasing it from a reputable supplier is the most direct approach.[1] However, for researchers who wish to synthesize it in-house, two reliable methods are presented below.

Method A: Reduction of 4-bromothiophene-2-carbonitrile

This method involves the reduction of the nitrile functionality to a primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

Materials

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
4-Bromothiophene-2-carbonitrile18791-99-6188.05
Lithium aluminum hydride (LiAlH₄)16853-85-337.95
Anhydrous diethyl ether or THF60-29-7 / 109-99-974.12 / 72.11
Sulfuric acid (conc.)7664-93-998.08
Sodium hydroxide1310-73-240.00
Anhydrous sodium sulfate7757-82-6142.04

Protocol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Dissolve 4-bromothiophene-2-carbonitrile (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Work-up: A granular precipitate should form. Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (4-bromothiophen-2-yl)methanamine. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Method B: Reductive Amination of 4-bromothiophene-2-carbaldehyde

Reductive amination offers a one-pot procedure for the conversion of an aldehyde to an amine.[2][3]

Materials

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
4-Bromothiophene-2-carbaldehyde18791-75-8191.05
Ammonia (7N solution in methanol)7664-41-717.03
Sodium borohydride (NaBH₄)16940-66-237.83
Methanol67-56-132.04
Dichloromethane (DCM)75-09-284.93
Saturated aqueous sodium bicarbonateN/AN/A
Anhydrous sodium sulfate7757-82-6142.04

Protocol

  • Imine Formation: In a round-bottom flask, dissolve 4-bromothiophene-2-carbaldehyde (1.0 eq.) in methanol. Add a 7N solution of ammonia in methanol (1.5-2.0 eq.) and stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (4-bromothiophen-2-yl)methanamine.

Part II: Synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

This section details the final N-acylation step to produce the target compound.[4][5]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve (4-bromothiophen-2-yl)methanamine and triethylamine in DCM cool Cool to 0°C start->cool add_reagent Add 2-chloroacetyl chloride dropwise cool->add_reagent react Stir at room temperature add_reagent->react wash_hcl Wash with 1M HCl react->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography (e.g., Hexane:Ethyl Acetate) concentrate->purify caption Figure 2: Experimental workflow for the N-acylation.

Figure 2: Experimental workflow for the N-acylation.

Materials

Reagent/SolventCAS NumberMolecular Weight ( g/mol )
(4-bromothiophen-2-yl)methanamine479090-38-5192.08
2-Chloroacetyl chloride79-04-9112.94
Triethylamine (Et₃N)121-44-8101.19
Dichloromethane (DCM), anhydrous75-09-284.93
1M Hydrochloric acid (HCl)7647-01-036.46
Saturated aqueous sodium bicarbonateN/AN/A
Brine (saturated NaCl solution)N/AN/A
Anhydrous sodium sulfate7757-82-6142.04

Protocol

  • Reaction Setup: To a solution of (4-bromothiophen-2-yl)methanamine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq.) at room temperature.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add 2-chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a solid.

Characterization

The identity and purity of the synthesized N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₇H₇BrClNOS
Molecular Weight 268.56 g/mol [6]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.0-7.2 (m, 2H, thiophene-H), 6.5-6.8 (br s, 1H, NH), 4.6 (d, 2H, CH₂-N), 4.1 (s, 2H, Cl-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 165-167 (C=O), 140-142 (thiophene-C), 125-130 (thiophene-CH), 108-110 (thiophene-C-Br), 42-44 (CH₂-N), 40-42 (Cl-CH₂)
Mass Spectrometry (ESI+) m/z: 267.9, 269.9 [M+H]⁺, 289.9, 291.9 [M+Na]⁺ (isotopic pattern for Br and Cl)

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Safety Precautions

  • 2-Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a dry apparatus.

  • Sodium borohydride (NaBH₄) is flammable and toxic. Avoid contact with skin and eyes.

  • Dichloromethane (DCM) is a suspected carcinogen. Use it in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • PubChem. N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide. [Link]

  • MySkinRecipes. (4-Bromothiophen-2-yl)methanamine. [Link]

  • Wikipedia. Reductive amination. [Link]

  • AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

  • bioRxiv. SYNTHETIC METHODS General methods. [Link]

  • PubChem. 4-Bromothiophene-2-carbonitrile. [Link]

  • PubChem. 4-Bromothiophene-2-carbaldehyde. [Link]

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using N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide for cysteine alkylation experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Cysteine Alkylation Using N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide for Proteomics and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Cysteine Modification

Cysteine, though one of the least abundant amino acids, holds a position of exceptional significance in protein science.[1] Its unique thiol (-SH) side chain is a powerful nucleophile, often existing as the more reactive thiolate anion (S⁻) at physiological pH.[2] This reactivity makes cysteine a linchpin in protein structure through disulfide bond formation, a key player in enzyme catalysis, and a sensor in redox signaling pathways.[1][3][4]

In the realms of proteomics and drug development, the targeted covalent modification of cysteine residues has become an indispensable tool. For proteomics, the alkylation of cysteines is a critical step in sample preparation for mass spectrometry (MS). It prevents the re-formation of disulfide bonds after reduction, ensuring accurate protein identification and sequencing.[5][6] In drug discovery, selectively targeting cysteine residues with covalent inhibitors has emerged as a powerful strategy to achieve enhanced potency, prolonged duration of action, and improved therapeutic indices against challenging protein targets.

Haloacetamides, such as iodoacetamide (IAM) and chloroacetamide (CAA), are classic reagents for cysteine alkylation.[2][5] While IAM is highly reactive, this can sometimes lead to off-target modifications.[7] Chloroacetamide offers a more controlled reaction, exhibiting greater stability and often improved specificity for cysteine over other nucleophilic residues.[7][8][9] This application note details the use of a specialized chloroacetamide derivative, N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide , for cysteine alkylation, highlighting its potential as a versatile tool for chemical biology and fragment-based drug discovery. The bromothiophene moiety provides a unique structural fragment and a heavy atom for crystallographic studies, making it a valuable reagent for advanced research applications.

Reagent Profile: N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

This novel reagent combines the reliable cysteine-reactive chloroacetamide warhead with a bromothiophene fragment. This design is deliberate, offering several advantages:

  • Targeted Reactivity: The chloroacetamide group ensures chemoselective alkylation of cysteine thiols via an SN2 mechanism.[2]

  • Fragment-Based Discovery: The bromothiophene core serves as a valuable fragment for screening against protein targets, where the covalent linkage allows for robust identification of binders.

  • Structural Biology Handle: The bromine atom acts as a heavy-atom derivative, which can significantly aid in solving crystal structures through phasing.

  • Controlled Kinetics: As a chloroacetamide, it is expected to have more moderate reaction kinetics compared to its iodo-analogue, potentially reducing non-specific labeling and allowing for greater experimental control.[8][9]

PropertyValue
Full Chemical Name N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide
Molecular Formula C₇H₇BrClNOS
Molecular Weight 284.56 g/mol
Reactive Group 2-Chloroacetamide
Covalent Adduct Mass 248.97 Da (Reagent MW - HCl)

Mechanism of Cysteine Alkylation

The alkylation of cysteine by N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide proceeds through a classical bimolecular nucleophilic substitution (SN2) reaction. The process is critically dependent on pH, as the nucleophilic species is the deprotonated thiolate anion (Cys-S⁻).

  • Deprotonation: The thiol group of a cysteine residue (Cys-SH) is in equilibrium with its conjugate base, the thiolate anion (Cys-S⁻). The pKa of the cysteine thiol is typically around 8.5-9.0 but can be significantly lower in specific protein microenvironments.[2] Performing the reaction at a pH near or slightly below the pKa ensures a sufficient concentration of the highly nucleophilic thiolate.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom adjacent to the chlorine atom on the chloroacetamide moiety.

  • Bond Formation & Displacement: This attack forms a stable thioether bond, covalently linking the reagent to the cysteine residue and displacing the chloride ion as the leaving group.

Caption: Cysteine alkylation via SN2 reaction mechanism.

Experimental Protocols

The following protocols provide a framework for using N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide for both standard proteomics sample preparation and targeted protein modification studies.

Protocol 1: Alkylation for Mass Spectrometry-Based Proteomics

This protocol is designed for the complete and irreversible blocking of cysteine residues in a complex protein mixture following reduction of disulfide bonds.

A. Materials and Reagents

  • Protein sample (e.g., cell lysate, purified protein mixture)

  • Denaturation/Digestion Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.5

  • Reducing Agent: 200 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylation Reagent Stock: 200 mM N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide in DMSO or Acetonitrile (ACN). Prepare fresh and protect from light.

  • Quenching Reagent: 200 mM DTT in water

  • Sequencing-grade Trypsin

  • Formic Acid (FA)

  • C18 desalting spin columns

B. Step-by-Step Procedure

  • Protein Solubilization and Denaturation:

    • Resuspend or dilute the protein sample in Denaturation/Digestion Buffer to a final concentration of 1-5 mg/mL. Ensure the final urea concentration is at least 6 M.

    • Rationale: Urea disrupts non-covalent interactions, unfolding proteins to ensure all cysteine residues are accessible to the reagents.[5] The slightly alkaline pH (8.5) facilitates both disulfide bond reduction and subsequent alkylation by promoting the thiolate form of cysteine.[5]

  • Reduction of Disulfide Bonds:

    • Add 200 mM DTT stock solution to the protein sample to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C with gentle shaking.

    • Rationale: DTT effectively reduces disulfide bonds (S-S) to free thiols (-SH), a prerequisite for alkylation.[10]

  • Cysteine Alkylation:

    • Cool the sample to room temperature.

    • Add the 200 mM Alkylation Reagent stock to a final concentration of 25-30 mM (a ~2.5-3x molar excess over DTT).

    • Incubate for 45-60 minutes at room temperature in the dark.

    • Rationale: A molar excess of the alkylating agent ensures the reaction proceeds to completion. Chloroacetamides are mildly light-sensitive, so protection from light is crucial for consistent results.[8] A longer incubation time is used compared to iodoacetamide to account for its lower reactivity.[11]

  • Quenching the Reaction:

    • Add 200 mM DTT stock to a final concentration of 15-20 mM to quench any unreacted alkylating agent.

    • Incubate for 15 minutes at room temperature.

    • Rationale: Quenching is essential to prevent the alkylation of the trypsin enzyme added in the next step, which would inhibit its activity.

  • Sample Preparation for Digestion:

    • Dilute the sample 5-fold with 50 mM Tris-HCl, pH 8.2, to reduce the urea concentration to below 1.5 M.

    • Rationale: High concentrations of urea will inactivate trypsin. Dilution is a critical step to ensure efficient proteolytic digestion.[10]

  • Proteolytic Digestion:

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein, w/w) ratio.

    • Incubate overnight (12-16 hours) at 37°C.

  • Acidification and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1% (v/v).

    • Desalt the resulting peptide mixture using a C18 spin column according to the manufacturer's protocol.

    • Elute, dry the peptides in a vacuum centrifuge, and store at -80°C until LC-MS/MS analysis.

Protocol 2: Targeted Modification of a Purified Protein

This protocol is for selectively labeling accessible cysteine residues on a purified protein, for example, in a drug discovery or structural biology context.

A. Materials and Reagents

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • Alkylation Reagent Stock: 10 mM N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide in DMSO.

  • Quenching Reagent: 1 M L-cysteine or β-mercaptoethanol (BME).

  • Apparatus for buffer exchange (e.g., dialysis, size-exclusion chromatography, or spin concentrators).

B. Step-by-Step Procedure

  • Protein Preparation:

    • Ensure the protein solution is free of any thiol-containing reagents (like DTT or BME) from purification steps. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 1-10 µM in a reaction buffer at pH 7.4-8.0.

    • Rationale: Near-physiological pH is often desired for functional studies and helps maintain protein integrity while still allowing for a sufficient rate of alkylation.

  • Alkylation Reaction:

    • Add the 10 mM Alkylation Reagent stock to the protein solution to a final concentration of 100-500 µM (a 10- to 50-fold molar excess over the protein). The optimal excess should be determined empirically.

    • Incubate at room temperature or 4°C for 1-4 hours. Monitor the reaction progress over time by taking aliquots for MS analysis.

    • Rationale: A controlled molar excess and reaction time are used to favor modification of the most reactive/accessible cysteine residues and minimize non-specific labeling. Kinetic analysis can be performed by quenching the reaction at different time points.[12]

  • Quenching the Reaction:

    • Add a large excess of a quenching reagent (e.g., L-cysteine or BME to a final concentration of 1-10 mM) to consume any remaining alkylating agent.

  • Removal of Excess Reagent:

    • Immediately remove the unreacted alkylating agent and quenching reagent from the labeled protein using size-exclusion chromatography or a spin concentrator.

    • Rationale: This step is critical to prevent unwanted modifications during storage and to prepare the sample for downstream assays.

  • Validation:

    • Analyze the purified, labeled protein using intact protein mass spectrometry (deconvoluted ESI-MS) to confirm the covalent modification and determine the labeling stoichiometry.

    • Proceed with downstream applications such as activity assays, binding studies, or crystallization.

Validation and Data Analysis

The primary method for validating successful cysteine alkylation is mass spectrometry (MS).[13][14] The covalent addition of the N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide fragment results in a predictable mass shift.

  • Expected Mass Shift: The alkylating moiety adds a mass of +248.97 Da to each modified cysteine residue.

  • LC-MS/MS Analysis: In a proteomics workflow, database search parameters must be updated to include this mass shift as a variable or static modification on cysteine. The presence of bromine will also create a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in ~1:1 abundance), which can be used as a signature in high-resolution mass spectra.

  • Intact Protein MS: For purified proteins, electrospray ionization (ESI-MS) can be used. The resulting spectrum is deconvoluted to determine the mass of the intact protein. A mass increase corresponding to multiples of 248.97 Da will confirm the number of cysteine residues labeled.

ParameterValueNotes
Modification Mass +248.9665 Da (Monoisotopic)For high-resolution MS
Target Residue Cysteine (C)
Potential Off-Targets Lysine (K), Histidine (H), N-terminusLess likely with CAA vs IAM, minimized by controlling pH and reagent concentration.[7][15]
MS/MS Signature Isotopic pattern from BromineM and M+2 peaks of nearly equal intensity.

Experimental Workflow Visualization

Alkylation_Workflow Start Protein Sample (Complex Mixture) Denature 1. Denature & Solubilize (8M Urea, pH 8.5) Start->Denature Reduce 2. Reduce (10 mM DTT, 37°C) Denature->Reduce Alkyl 3. Alkylate (25 mM Reagent, RT, Dark) Reduce->Alkyl Quench 4. Quench (Excess DTT) Alkyl->Quench Dilute 5. Dilute (Reduce Urea < 1.5 M) Quench->Dilute Digest 6. Digest (Trypsin, 37°C) Dilute->Digest Cleanup 7. Acidify & Desalt (Formic Acid, C18) Digest->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: Workflow for Cysteine Alkylation in Proteomics Sample Preparation.

Safety and Handling

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide is an alkylating agent and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[16]

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust or aerosols.[17] Avoid contact with skin and eyes.[16]

  • Storage: Store the solid reagent desiccated at 2-8°C, protected from light. Solutions in organic solvents should be prepared fresh for best results.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

  • Collier, T. S., & Anderson, L. C. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Biomolecular Techniques, 23(3), 107–116. Retrieved from [Link]

  • Kovács, B., et al. (2021). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Metabolites, 11(5), 273. Retrieved from [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. Retrieved from [Link]

  • Müller, T., & Winter, D. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(4), 1732–1741. Retrieved from [Link]

  • Protein Modification Analysis: Techniques. (2024). StudySmarter. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. RSC Chemical Biology, 3(1), 15–30. Retrieved from [Link]

  • Detecting Post-translational Modifications: 5 Easy Methods. (2022). Bitesize Bio. Retrieved from [Link]

  • Palumbo, E., et al. (2018). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Molecules, 23(11), 2997. Retrieved from [Link]

  • Cysteine-rich compounds: Significance and symbolism. (2024). A-Z Chemistry. Retrieved from [Link]

  • Abderrazak, A., et al. (2023). Cysteine residues in signal transduction and its relevance in pancreatic beta cells. Frontiers in Endocrinology, 14, 1182315. Retrieved from [Link]

  • Mishra, A., & Alsenaidy, M. A. (2021). Disorder and cysteines in proteins: A design for orchestration of conformational see-saw and modulatory functions. International Journal of Molecular Sciences, 22(16), 8875. Retrieved from [Link]

  • What is the significance of cysteine in a protein sequence? (2016). Biology Stack Exchange. Retrieved from [Link]

  • Hnojová, M., et al. (2022). Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley. Journal of Agricultural and Food Chemistry, 70(19), 5731–5748. Retrieved from [Link]

  • Beedle, A. E. M., & Truong, T. H. (2019). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology, 23, 101138. Retrieved from [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2012). ResearchGate. Retrieved from [Link]

  • Douglass, M. V., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. Retrieved from [Link]

  • Zhang, Q., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of the American Society for Mass Spectrometry, 28(8), 1646–1655. Retrieved from [Link]

  • Kuznetsova, K. G., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 230, 104022. Retrieved from [Link]

  • Baker, L. M. S., et al. (2007). Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction. Journal of Biological Chemistry, 282(44), 31085–31093. Retrieved from [Link]

  • Modifications of cysteine residues with alkylating agents used in proteomics. (2020). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: 2-Chloroacetamide. (n.d.). Eurofins. Retrieved from [Link]

  • Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. Retrieved from [Link]

  • Protein Reduction, Alkylation, Digestion. (2011). University of Washington Proteomics Resource. Retrieved from [Link]

  • Synthesis of N-substituted chloroacetamides. (2022). ResearchGate. Retrieved from [Link]

  • Modifications of cysteine residues with alkylating agents used in proteomics. (2020). ResearchGate. Retrieved from [Link]

  • Gehrig, P. M., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 17(12), 1297–1304. Retrieved from [Link]

  • N-(4-Bromo-phen-yl)-2-(4-chloro-phen-yl)acetamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2573. Retrieved from [Link]

Sources

optimizing reaction conditions for N-alkylation of (4-bromothiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the N-Alkylation of (4-Bromothiophen-2-yl)methanamine

Executive Summary

This guide details the optimization of reaction conditions for the N-alkylation of (4-bromothiophen-2-yl)methanamine (Substrate 1 ). This scaffold is a critical intermediate in medicinal chemistry, particularly for developing metalloprotein inhibitors and GPCR ligands.[1] The presence of the C4-bromine atom provides a versatile handle for subsequent cross-coupling (e.g., Suzuki-Miyaura), but it necessitates chemoselective alkylation protocols that avoid dehalogenation or metal-catalyzed oxidative addition side reactions.[1]

This note prioritizes two pathways:

  • Reductive Amination (Method A): The preferred route for mono-alkylation using aldehydes/ketones.[1]

  • Controlled Nucleophilic Substitution (

    
    ) (Method B):  Optimized for alkyl halides using cesium bases to suppress over-alkylation.[1]
    

Strategic Analysis & Mechanistic Considerations

The Chemoselectivity Challenge

The primary amine in 1 is highly nucleophilic.[1] Upon mono-alkylation, the resulting secondary amine often becomes more nucleophilic due to the inductive electron-donating effect of the alkyl group.[1] This leads to the classic "over-alkylation" problem, yielding mixtures of secondary and tertiary amines, and quaternary ammonium salts.[1][2]

Critical Constraint: The thiophene ring contains a bromine at position 4.[1][3]

  • Avoid: Palladium-catalyzed N-alkylation (Buchwald-Hartwig) is contraindicated as the catalyst will likely undergo oxidative addition at the C4-Br bond, leading to polymerization or hydrodebromination.[1]

  • Select: Metal-free conditions or highly specific reductive protocols are required to preserve the Ar-Br handle.[1]

Decision Matrix

Use the following logic to select your protocol:

  • If the electrophile is an Aldehyde/Ketone:

    
    Go to Method A (Reductive Amination).  This is the highest yielding and most selective method.[1]
    
  • If the electrophile is a Primary Alkyl Halide:

    
    Go to Method B (Direct Alkylation).  Requires strict stoichiometric control.[1]
    
  • If the electrophile is a Secondary Alkyl Halide:

    
    Go to Method B  (expect lower yields) or consider a 3-step Protection/Alkylation/Deprotection sequence (Method C, not detailed here but recommended for sterically hindered targets).[1]
    

Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Best for: High selectivity mono-alkylation, preserving the Ar-Br bond.[1]

Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction using Sodium Triacetoxyborohydride (STAB).[1] STAB is preferred over NaCNBH


 due to lower toxicity and better functional group tolerance.[1]

Materials:

  • Substrate 1 : (4-bromothiophen-2-yl)methanamine (1.0 equiv)[1]

  • Aldehyde/Ketone (1.1 equiv)[1]

  • Reducing Agent: NaBH(OAc)

    
     (STAB) (1.5 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for facilitating imine formation.[1]

Step-by-Step Protocol:

  • Imine Formation: In a dry reaction vial, dissolve Substrate 1 (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL, 0.2 M).

  • Activation: Add AcOH (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 30–60 minutes under N

    
    .
    
    • Note: If using a ketone or sterically hindered aldehyde, add 4Å Molecular Sieves and extend stirring to 2–4 hours to drive equilibrium.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Workup: Quench with saturated aqueous NaHCO

    
     (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting:

  • Incomplete Conversion: If the imine persists, add 0.5 equiv more STAB.[1]

  • Imine Hydrolysis: Ensure the workup is not too acidic; keep pH > 8 during extraction.[1]

Method B: Direct Alkylation (Cesium-Promoted)

Best for: Alkyl halides where the corresponding aldehyde is unstable or unavailable.[1]

Mechanism: Direct displacement of the halide.[1] To prevent over-alkylation, we utilize the "Cesium Effect" where the large Cs


 cation stabilizes the transition state and increases the solubility of the inorganic base in organic solvents, often favoring mono-alkylation.[1]

Materials:

  • Substrate 1 (1.0 equiv)[1][4]

  • Alkyl Halide (0.9 equiv) – Sub-stoichiometric to prevent over-alkylation.[1]

  • Base: Cs

    
    CO
    
    
    
    (1.5 equiv) or CsOH[1]·H
    
    
    O (for higher reactivity)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Finkelstein catalyst for alkyl chlorides/bromides.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve Substrate 1 (1.0 mmol) and Cs

    
    CO
    
    
    
    (1.5 mmol, 488 mg) in anhydrous MeCN (10 mL, 0.1 M). Add TBAI (0.1 mmol) if using an alkyl chloride.[1]
  • Controlled Addition: Dissolve the Alkyl Halide (0.9 mmol) in MeCN (2 mL).

    • Critical Step: Use a syringe pump to add the alkyl halide solution dropwise over 1 hour at 0 °C. This keeps the concentration of the electrophile low relative to the amine, statistically favoring mono-alkylation.[1]

  • Reaction: Stir at RT for 12 hours.

    • Note: Do not heat above 60 °C unless necessary, as this promotes dialkylation and potential degradation of the thiophene ring.[1]

  • Workup: Filter off the inorganic solids. Dilute the filtrate with water and extract with EtOAc.[1][5]

  • Purification: The crude will likely contain unreacted starting material (due to the 0.9 equiv stoichiometry).[1] Separation via amine-functionalized silica or careful gradient elution is required.[1]

Visualization of Workflows

G Start Start: (4-bromothiophen-2-yl)methanamine Decision Select Electrophile Type Start->Decision Aldehyde Aldehyde / Ketone Decision->Aldehyde Carbonyl AlkylHalide Alkyl Halide Decision->AlkylHalide Halide MethodA Method A: Reductive Amination (NaBH(OAc)3, AcOH, DCE) Aldehyde->MethodA MethodB Method B: Direct Alkylation (Cs2CO3, MeCN, Syringe Pump) AlkylHalide->MethodB Check QC Check: LC-MS / NMR MethodA->Check MethodB->Check Result1 Product: Secondary Amine (Ar-Br Intact) Check->Result1 Success Result2 Risk: Over-alkylation / Mixtures Check->Result2 Fail

Figure 1: Decision tree for selecting the optimal alkylation pathway based on electrophile availability.

Comparative Data Summary

ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Selectivity (Mono vs Di) High (>95:5)Moderate (70:30 to 85:[1]15)
Ar-Br Stability Excellent (Chemically Inert)Good (Avoid Pd catalysts)
Yield 80–95%50–70%
Purification Difficulty Low (Clean profile)High (Separation of mixtures)
Reagent Toxicity Low (STAB is mild)Moderate (Alkyl halides are alkylating agents)

Safety & Handling

  • (4-bromothiophen-2-yl)methanamine: Treat as a potential skin sensitizer and irritant.[1] Handle in a fume hood.

  • Thiophene Stability: Thiophenes can polymerize under strong acidic conditions.[1] Avoid concentrated mineral acids.[1]

  • Waste: Segregate halogenated solvents (DCE) from non-halogenated streams.[1]

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures.[1] [J. Org.[1][6] Chem. 1996, 61, 3849-3862.]([Link]1]

  • Cesium Effect in Alkylation: Salvatore, R. N.; Nagle, A. S.; Schmidt, S. E.; Jung, K. W.[1][6] Cesium Hydroxide Promoted Chemoselective N-Alkylation.[1][1][6]

  • Thiophene Amine Synthesis: Synthesis of Secondary Amines via Self-Limiting Alkylation.[1][7][1]

  • Thiophene Stability & Reactivity: Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives.[1][3][1][8]

Sources

Application Note: Incorporating N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide into Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (hereafter referred to as BTCA ) into a Covalent Fragment-Based Drug Discovery (cFBDD) campaign.

BTCA represents a "privileged" covalent scaffold. Unlike simple aliphatic electrophiles, it possesses a dual-function architecture:

  • The Warhead (2-Chloroacetamide): A cysteine-reactive electrophile with tunable reactivity (typically less reactive than acrylamides, offering higher specificity).

  • The Growth Handle (4-Bromo): A pre-installed synthetic vector allowing for rapid "fragment growing" via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings after a hit is identified.

This protocol focuses on Intact Protein LC-MS as the primary screening modality, followed by peptide mapping for site validation and strategies for synthetic evolution.

Chemical Profile & Safety

PropertySpecification
Formula C

H

BrClNOS
MW ~268.56 Da
Warhead

-Chloroacetamide (S

2 Alkylator)
Target Residue Cysteine (Thiolate form)
Solubility DMSO (Stock usually 100-200 mM)
Stability Susceptible to hydrolysis at pH > 8.5. Incompatible with DTT/

-ME.

Safety Warning: BTCA is an alkylating agent. It can react with human proteins (skin/eyes). All handling must occur in a fume hood with nitrile gloves and eye protection.

Workflow Overview

The integration of BTCA follows a strict logic gate: Screen


 Validate 

Evolve
.

FBDD_Workflow Library Fragment Library (BTCA) Screen Primary Screen (Intact LC-MS) Library->Screen Incubate w/ Protein Hit_ID Hit Identification (+268 Da Shift) Screen->Hit_ID Deconvolution Validation Site Validation (Peptide Mapping) Hit_ID->Validation Trypsin Digest Evolution Fragment Growing (Suzuki Coupling via Br) Validation->Evolution Confirmed Cys Evolution->Screen Test Analogs

Figure 1: The Covalent FBDD Workflow. The process moves from library screening to structural validation and finally chemical elaboration utilizing the bromine handle.

Protocol 1: Primary Screening (Intact Protein LC-MS)

Objective: To detect the formation of a covalent adduct between BTCA and the target protein. Principle: The mass spectrometer detects a mass shift corresponding to the fragment minus the leaving group (Cl). Expected Mass Shift (


M):  +232.1 Da (Fragment MW 268.5 - HCl 36.5).
Materials
  • Target Protein: >90% purity, 5–10 µM in reaction buffer.

  • Fragment Stock: 100 mM BTCA in d6-DMSO.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Do NOT use DTT , as it will react with the chloroacetamide.

  • LC-MS System: TOF or Orbitrap (High Resolution is preferred but Quadrupole is acceptable for small proteins).

Step-by-Step Methodology
  • Protein Preparation:

    • Dilute protein to 10 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

    • Add TCEP to a final concentration of 1 mM. Incubate for 30 mins to ensure surface cysteines are reduced.

  • Incubation:

    • Add BTCA to the protein solution.

    • Screening Concentration: Typically 10x to 50x molar excess (e.g., 100–500 µM fragment).

    • DMSO Limit: Keep final DMSO < 2% (v/v) to prevent protein unfolding.

    • Time: Incubate at Room Temperature for 1 hour, or 4°C for 24 hours.

  • Quenching (Optional but Recommended):

    • Add a massive excess of free cysteine or glutathione (5 mM) to quench unreacted fragment before injection, preventing "on-column" reaction.

  • LC-MS Analysis:

    • Column: C4 or C8 Reverse Phase (e.g., Waters BEH C4).

    • Gradient: Rapid desalting gradient (5% to 90% Acetonitrile + 0.1% Formic Acid over 2-4 minutes).

    • Deconvolution: Use MaxEnt1 or equivalent algorithm to convert m/z charge envelope to zero-charge mass.

Data Interpretation

Calculate the % Labeling using the deconvoluted peak intensities:



  • Hit Criteria: >30% labeling is typically considered a valid hit for single-point screening.

Protocol 2: Site Validation (Peptide Mapping)

Objective: Confirm BTCA is modifying the desired functional cysteine and not non-specifically labeling surface residues (e.g., Lysines, which can react with chloroacetamides at high pH).

Step-by-Step Methodology
  • Incubation: Scale up the reaction from Protocol 1 (e.g., 50 µL volume).

  • Denaturation/Alkylation:

    • Add Urea (8M) to denature.[1]

    • Add Iodoacetamide (10 mM) to cap any unreacted cysteines (this prevents disulfide scrambling).

  • Digestion:

    • Dilute Urea to <1M.

    • Add Trypsin (Protease:Protein ratio 1:50). Incubate overnight at 37°C.

  • LC-MS/MS:

    • Run peptide mixture on C18 column.

    • Search Parameters: Set "Cysteine +232.1 Da" as a variable modification.

  • Verification: Locate the peptide containing the catalytic cysteine. Confirm the b- and y-ion series shows the mass shift on the specific Cys residue.

Protocol 3: Fragment Evolution (The "Grow" Strategy)

Objective: Utilize the 4-bromo substituent to rapidly generate a library of high-affinity binders. Rationale: The initial fragment (BTCA) likely has low non-covalent affinity (


 in mM range). The covalent bond anchors it. We use the Bromine handle to reach into adjacent sub-pockets.
Mechanism of Action (Reaction Logic)

Reaction_Mechanism Cys Protein-Cys-SH TS Transition State (S_N2) Cys->TS Nucleophilic Attack Frag BTCA (Cl-CH2-CO-NH-R-Br) Frag->TS Product Adduct (Protein-S-CH2-CO-NH-R-Br) TS->Product -HCl

Figure 2: Mechanism of Covalent Adduct Formation. The thiolate displaces the chloride.

Synthetic Protocol (Suzuki Coupling)

Note: This chemistry is performed on the fragment before incubation, to create a library of analogs.

  • Starting Material: BTCA (or its non-chloroacetylated precursor if the warhead is sensitive to coupling conditions).

  • Reagents:

    • Boronic Acid/Ester library (R-B(OH)

      
      ).
      
    • Catalyst: Pd(dppf)Cl

      
       or Pd(PPh
      
      
      
      )
      
      
      .
    • Base: K

      
      CO
      
      
      
      or Cs
      
      
      CO
      
      
      .
    • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Microwave irradiation at 100°C for 30 mins.

    • Purify via HPLC.

  • Result: A focused library of N-[(4- R -thiophen-2-yl)methyl]-2-chloroacetamide analogs.

  • Re-Screen: Screen these analogs using Protocol 1. Look for increased labeling rates (

    
    ), which indicate the new "R" group is making favorable non-covalent interactions.
    

Troubleshooting & Controls

IssueProbable CauseSolution
No Adduct Observed Cysteine oxidized or DTT present.Use fresh TCEP. Ensure pH is 7.5–8.0.
Multiple Adducts Non-specific labeling (Lysines).Lower pH to 7.0 (favor Cys). Reduce fragment concentration.
Protein Precipitation DMSO too high or fragment aggregation.Keep DMSO <2%.[1] Check fragment solubility in buffer.
Mass Shift is +57 Da Iodoacetamide contamination.Ensure IA is only used in the digest step, not the screen.

References

  • Resnick, E., et al. (2019). "Rapid Characterization of the Inherent Reactivity of Cysteine-Targeting Electrophiles." Journal of the American Chemical Society, 141(38), 15318–15327. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350–1369. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

  • London, N., et al. (2014). "Covalent docking of large libraries for the discovery of chemical probes." Nature Chemical Biology, 10, 1066–1072. Link

Sources

Application Notes and Protocols: Covalent Conjugation of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide to Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The covalent attachment of small molecules to proteins is a cornerstone of modern biochemistry, enabling the development of antibody-drug conjugates (ADCs), targeted therapeutics, and sophisticated molecular probes for basic research. N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide is a bifunctional molecule featuring a chloroacetamide warhead, which is a highly effective tool for site-specific protein modification. The chloroacetamide group is an alkylating agent that demonstrates a strong preference for reacting with the thiol group of cysteine residues under controlled pH conditions. This specificity allows for precise control over the conjugation site, which is critical for preserving protein function and achieving a homogeneous final product.

This guide provides a comprehensive overview of the chemical principles and detailed protocols for conjugating N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide to proteins. We will explore both the highly specific cysteine-targeted approach and alternative, less specific methods, while emphasizing the importance of rigorous characterization to validate the final conjugate.

I. Chemical Principles of Conjugation

The primary reactive center of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide is the chloroacetamide moiety. This group functions as a mild alkylating agent, forming a stable covalent bond with nucleophilic amino acid side chains.

A. Cysteine-Specific Alkylation (Thioether Linkage)

The most specific and widely used strategy for conjugating chloroacetamide-containing molecules involves targeting cysteine residues. The sulfur atom in the thiol side chain of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻).

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiolate anion attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. To ensure specificity for cysteine, the reaction pH is a critical parameter. It should be maintained between 7.0 and 8.5. In this range, the cysteine thiol (pKa ≈ 8.3) exists in sufficient equilibrium with its reactive thiolate form to proceed efficiently, while the ε-amino group of lysine (pKa ≈ 10.5) remains largely protonated and thus non-nucleophilic, minimizing non-specific side reactions.

Figure 1: Cysteine-Specific Conjugation Mechanism.

B. Alternative Reactions with Other Nucleophiles

While cysteine is the preferred target, the chloroacetamide group can react with other nucleophilic residues, such as the ε-amino group of lysine or the imidazole side chain of histidine. These reactions are generally less efficient and require more forcing conditions, typically a higher pH (> 9.0) to deprotonate the lysine's amino group. This lack of specificity can lead to a heterogeneous mixture of products, which is often undesirable. Therefore, this method should be considered only when the target protein lacks accessible cysteine residues.

The bromothiophene moiety, while potentially reactive through palladium-catalyzed cross-coupling reactions, is not suitable for direct conjugation to proteins under standard aqueous conditions due to the harsh and denaturing requirements of such reactions.

II. Experimental Protocols

A. Pre-Conjugation Checklist
  • Protein Purity and Concentration: Ensure the protein is of high purity. Accurately determine its concentration using a reliable method (e.g., BCA assay or A280 measurement with the correct extinction coefficient).

  • Buffer Exchange: The protein must be in an amine-free buffer (e.g., PBS, HEPES) at the desired pH. Avoid buffers like Tris, as they contain primary amines that can compete in the reaction.

  • Reducing Agent (for Cysteine Conjugation): If the target cysteines are involved in disulfide bonds, they must first be reduced. This can be achieved by incubating the protein with a reducing agent like DTT or TCEP, followed by its removal via dialysis or a desalting column. TCEP is often preferred as it is stable and does not contain a thiol that could interfere with the conjugation reaction.

  • Reagent Preparation: Prepare a concentrated stock solution of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide in a water-miscible organic solvent like DMSO or DMF immediately before use.

B. Protocol 1: Cysteine-Specific Conjugation

This protocol is designed to maximize specificity for cysteine residues.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Prep_Protein 1. Prepare Protein Solution (e.g., 1-5 mg/mL in PBS, pH 7.4) Add_Reagent 3. Add Reagent to Protein (5-20 fold molar excess) Prep_Protein->Add_Reagent Prep_Reagent 2. Prepare Reagent Stock (e.g., 10-50 mM in DMSO) Prep_Reagent->Add_Reagent Incubate 4. Incubate Reaction (Room Temp, 2-4 hours or 4°C, overnight) Add_Reagent->Incubate Purify 5. Purify Conjugate (Desalting Column / Dialysis) Incubate->Purify Analyze 6. Characterize Conjugate (SDS-PAGE, Mass Spec) Purify->Analyze

Figure 2: Workflow for Cysteine-Specific Conjugation.

Step-by-Step Methodology:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5). If necessary, perform reduction of disulfide bonds with TCEP at this stage, followed by removal of the reducing agent.

  • Reagent Preparation: Prepare a 10 mM stock solution of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide in anhydrous DMSO.

  • Initiate Reaction: Add a 5 to 20-fold molar excess of the chloroacetamide reagent to the protein solution. The optimal ratio should be determined empirically for each specific protein. Add the reagent dropwise while gently vortexing the protein solution to prevent precipitation. The final concentration of DMSO should ideally be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The longer incubation at a lower temperature is often preferred to minimize potential protein degradation.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or N-acetylcysteine, to scavenge any unreacted chloroacetamide.

  • Purification: Remove unreacted small molecules and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the storage buffer.

C. Protocol 2: Lysine-Targeted Conjugation (Non-Specific)

This method is less specific and should be used with caution. It may result in a heterogeneous product.

Step-by-Step Methodology:

  • Protein Preparation: Prepare the protein solution (1-10 mg/mL) in a buffer with a higher pH, such as sodium bicarbonate buffer (pH 8.5-9.0).

  • Reagent Preparation: Prepare a 10-50 mM stock solution of the chloroacetamide reagent in DMSO.

  • Initiate Reaction: Add a higher molar excess of the reagent (e.g., 20 to 50-fold) to the protein solution.

  • Incubation: Incubate the reaction for 4-6 hours at room temperature. The reaction kinetics may be faster at the higher pH.

  • Purification: Purify the conjugate as described in Protocol 1 to remove unreacted reagents.

ParameterCysteine-Specific ConjugationLysine-Targeted ConjugationRationale
Reaction pH 7.0 - 8.08.5 - 9.5Optimizes for selective deprotonation of cysteine thiols over lysine amines.
Molar Excess of Reagent 5 - 20 fold20 - 50 foldLower excess minimizes off-target reactions; higher excess is needed for the less reactive amine.
Reaction Buffer PBS, HEPESBicarbonate, BorateAmine-free buffers are essential. Higher pH buffers deprotonate lysine amines.
Temperature 4°C to Room TempRoom TempMilder conditions preserve protein integrity.
Reaction Time 2 - 16 hours4 - 6 hoursReaction kinetics are dependent on temperature and reagent concentration.
Specificity HighLow to ModeratePrimarily targets the most nucleophilic residue at near-neutral pH.

Table 1: Comparison of Reaction Conditions for Protein Conjugation.

III. Characterization of the Protein Conjugate

Validation of the conjugation reaction is a critical final step.

A. Confirmation of Covalent Modification
  • SDS-PAGE: A simple way to visualize the conjugate is by SDS-PAGE. The conjugated protein should exhibit a slight increase in molecular weight compared to the unmodified protein. The shift may be subtle depending on the size of the protein and the number of attached molecules.

  • Mass Spectrometry (MS): This is the most definitive method for confirming conjugation and determining the degree of labeling.

    • MALDI-TOF or ESI-MS: Analysis of the intact protein conjugate will show a mass shift corresponding to the molecular weight of the attached N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (MW = 296.6 g/mol ) minus the mass of the displaced chlorine atom (35.45 g/mol ), resulting in a net mass addition of approximately 261.15 Da per modification. A heterogeneous population of species (unmodified, +1, +2 modifications, etc.) can be resolved.

    • Peptide Mapping (LC-MS/MS): To identify the precise site(s) of modification, the protein conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This will pinpoint the exact cysteine or lysine residue that has been modified.

IV. Troubleshooting

  • Low Conjugation Efficiency:

    • Ensure target cysteines are accessible and reduced. Increase the molar excess of the chloroacetamide reagent.

    • Increase reaction time or temperature.

    • Verify the pH of the reaction buffer.

  • Protein Precipitation:

    • The reagent was added too quickly. Add it dropwise while stirring.

    • The concentration of the organic solvent (DMSO/DMF) is too high. Keep it below 10%.

    • The protein may be unstable under the reaction conditions. Try a lower temperature.

  • Non-Specific Labeling:

    • Decrease the reaction pH to enhance cysteine specificity.

    • Reduce the molar excess of the reagent.

    • Shorten the reaction time.

V. References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876–884. [Link]

  • Gant, T. O. (1994). Thiol-specific, covalent modification of proteins. Methods in Molecular Biology, 32, 265-273. [Link]

  • Kim, S. Y., & Lee, Y. (2018). Site-Specific Protein Modification: A High-Throughput Strategy for Antibody-Drug Conjugates. Methods in Molecular Biology, 1788, 149-165. [Link]

  • Smyth, D. G., Nagamatsu, A., & Fruton, J. S. (1960). Some reactions of N-ethylmaleimide. Journal of the American Chemical Society, 82(17), 4600-4604. [Link]

Application Note: Solvent Selection & Reaction Protocols for N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific solvent requirements for N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (CAS 1269151-62-3). This compound represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD) due to its dual-reactivity profile:

  • Electrophilic Warhead: The

    
    -chloroacetamide moiety is a potent electrophile for covalent modification of cysteine (thiol) or lysine (amine) residues via 
    
    
    
    mechanisms.[1]
  • Structural Diversification Handle: The 4-bromothiophene core serves as a partner for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Critical Challenge: The selection of solvent is governed by the competing stability of the chloroacetamide (susceptible to hydrolysis in aqueous base) and the solubility requirements of the aromatic thiophene core.[1] This note provides a validated framework for navigating these competing demands.

Physicochemical Profile & Solubility

Understanding the polarity profile is the first step to successful processing.

  • LogP (Predicted): ~2.1 (Moderate Lipophilicity)[1]

  • H-Bonding: Amide NH (Donor), Carbonyl O (Acceptor).[1]

  • Solubility Class: Class II (Organic Soluble / Water Insoluble).[1]

Table 1: Solubility Screening Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Suitability
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Ideal for

reactions; difficult to remove.[1]
Chlorinated DCM, ChloroformHigh (>50 mg/mL)Good for workup/transport; poor for high-temp coupling.[1]
Ethereal THF, 1,4-Dioxane, MTBEModerate (10-50 mg/mL)Excellent for Pd-catalyzed coupling; easy removal.[1]
Polar Protic Methanol, Ethanol, IsopropanolLow-Moderate Risk: Potential solvolysis of Cl-acetamide at high T.
Non-Polar Toluene, Hexanes, HeptaneLow (<5 mg/mL)Poor solubility; useful as antisolvents for crystallization.[1]
Aqueous Water, PBS BufferNegligible Requires co-solvent (e.g., 10% DMSO) for biological assays.

Reaction-Specific Solvent Selection

Scenario A: Nucleophilic Substitution ( )

Objective: Displacement of the chloride by amines or thiols.[1] Mechanism: Concerted backside attack.[1] Solvent Strategy: Maximize nucleophile strength by solvating the cation but leaving the anion "naked" (reactive).[1]

  • Recommended Solvents: Acetonitrile (MeCN) , Acetone , or DMF .

  • Why: These dipolar aprotic solvents stabilize the transition state but do not encumber the nucleophile with hydrogen bonds.

  • Green Alternative: 2-MeTHF or Ethyl Acetate (if the nucleophile is soluble).[1]

Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalization of the C-Br bond.[1][2] Mechanism: Oxidative Addition ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Transmetallation 

Reductive Elimination.[1] Solvent Strategy: Must solubilize the catalyst and organic substrate while accommodating the base required for boronic acid activation.
  • Critical Risk: Standard Suzuki conditions use aqueous base (e.g.,

    
     in Water/Dioxane). High pH + Water + Heat = Hydrolysis of Chloroacetamide  to Hydroxyacetamide.[1]
    
  • Recommended System: 1,4-Dioxane or Toluene with Anhydrous Base (

    
     or 
    
    
    
    ).[1]
  • Water Control: If water is strictly necessary for the boronic acid, use a minimal amount (e.g., 10:1 Dioxane:Water) and limit temperature to <80°C.

Visualized Decision Frameworks

Diagram 1: Reactivity & Solvent Logic Flow

SolventLogic Start Compound: N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide Decision Target Reaction? Start->Decision PathSN2 Nucleophilic Substitution (Targeting Cl-Acetamide) Decision->PathSN2 Path A PathPd Cross-Coupling (Targeting Br-Thiophene) Decision->PathPd Path B SolventSN2 Solvent Choice: Polar Aprotic (MeCN, DMF, Acetone) PathSN2->SolventSN2 SolventPd Solvent Choice: Ethereal/Non-Polar (Dioxane, Toluene, THF) PathPd->SolventPd RiskSN2 Risk: Polymerization Control: Dilution (0.1 M) SolventSN2->RiskSN2 RiskPd Risk: Hydrolysis of Amide Control: Anhydrous Base SolventPd->RiskPd

Caption: Decision tree for solvent selection based on the intended reaction pathway, highlighting critical stability risks.

Detailed Experimental Protocols

Protocol A: Substitution (Thiol/Amine Capping)

Context: This protocol is optimized for high conversion while preventing double-alkylation.

  • Preparation: Dissolve N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (1.0 eq) in Acetonitrile (MeCN) [0.1 M concentration].

    • Note: If solubility is poor, add 10% DMF.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.2 eq) or Potassium Carbonate (

    
    )  (1.5 eq).
    
    • Why: Scavenges the HCl byproduct.

  • Nucleophile Addition: Add the Thiol or Amine (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexanes) or LC-MS.[1] Look for disappearance of Cl-isotope pattern (3:1) and appearance of product mass.[1][3][4]

  • Workup: Evaporate MeCN. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .[1]
    
Protocol B: "Safe" Suzuki Coupling (Preserving the Warhead)

Context: Coupling the aryl bromide without destroying the chloroacetamide.[1]

  • Degassing: Sparge 1,4-Dioxane with nitrogen for 15 minutes.

  • Assembly: In a reaction vial, combine:

    • Substrate (1.0 eq)[1]

    • Boronic Acid (1.2 eq)[1]

    • 
        (0.05 eq) [Robust catalyst, less sensitive to air].[1]
      
    • Powdered

      
        (2.0 eq) [Anhydrous base preferred].[1]
      
  • Solvation: Add the degassed Dioxane [0.2 M].

  • Reaction: Heat to 60–70°C under

    
     atmosphere.
    
    • Critical: Do NOT exceed 80°C. Do NOT use aqueous NaOH/KOH.[1]

  • Monitoring: Check LC-MS every hour. Stop immediately upon consumption of starting material to prevent side reactions.

  • Purification: Filter through a Celite pad to remove Pd.[1] Concentrate and purify via silica column (Gradient: 0-40% EtOAc/Hexanes).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrolysis Product (+17 mass) Water in solvent or base too strong.[1]Switch to anhydrous Toluene/Dioxane; use mild base (

).[1]
Low Conversion (Suzuki) Poor solubility of inorganic base.[1]Add small amount of water (degassed, 5% v/v) or use phase transfer catalyst (TBAB).[1]
Dimerization of Thiol Oxidation of nucleophile before reaction.[1]Degas solvents; perform

under Nitrogen.[1]
Precipitation Substrate concentration too high.[1]Dilute to 0.05 M; add co-solvent (THF or DMF).

References

  • PubChem. (2023).[1] Compound Summary: N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (CID 50988901).[1] National Library of Medicine.[1] Link[1]

  • Lee, K. S., et al. (2003).[5] Nucleophilic substitution reactions of

    
    -chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989-1994.[5] Link[1][5][6]
    
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. Link[1]

  • WuXi Biology. (2023).[1] QM Analyses for Cysteine – Chloroacetamide Bioconjugation.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility & Stability of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Physicochemical Context

Before troubleshooting, it is critical to understand the physicochemical "personality" of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide . This molecule possesses two distinct features that drive its behavior in solution:

  • The Lipophilic Core (Solubility Challenge): The (4-bromothiophen-2-yl)methyl moiety is highly lipophilic. The bromine atom and the thiophene ring contribute significantly to the LogP (partition coefficient), estimated at ~2.1. This makes the compound prone to aggregation and precipitation in purely aqueous environments.

  • The Electrophilic Warhead (Stability Challenge): The 2-chloroacetamide group is a weak electrophile designed to react with cysteine thiols. While less reactive than iodoacetamide, it is chemically incompatible with common reducing agents found in assay buffers.

PropertyValue (Approx.)Implication for Handling
Molecular Weight 268.56 g/mol Small molecule, but prone to crystallizing out of buffer.
LogP (Octanol/Water) ~2.1Moderate lipophilicity. Requires organic cosolvent (DMSO).
Reactive Group

-Chloroacetamide
Irreversible alkylator. Reacts with thiols (Cys, DTT, BME).
Hydrolysis Risk Low-ModerateStable at neutral pH; hydrolyzes at pH > 8.5 or high temps.

Phase 1: Diagnostic Triage (Troubleshooting Flowchart)

Use this decision tree to identify the root cause of your issue. "Solubility" issues are often actually stability failures disguised as precipitation or loss of potency.

TroubleshootingFlow Start Start: Observation VisiblePrecip Visible Cloudy/Solid Precipitate? Start->VisiblePrecip NoPrecip Solution Clear but No Activity/Binding? Start->NoPrecip CheckSolvent Check Solvent Protocol: Is DMSO < 1%? VisiblePrecip->CheckSolvent Yes StepDown Implement Step-Down Dilution (See Phase 2) CheckSolvent->StepDown No (Shock precipitation) Detergent Add 0.01% Non-ionic Surfactant (Tween-20) CheckSolvent->Detergent Yes (Aggregation) CheckBuffer Check Buffer Composition: Contains DTT or BME? NoPrecip->CheckBuffer Yes ThiolIssue CRITICAL ERROR: Compound Quenched by Buffer CheckBuffer->ThiolIssue Yes (DTT/BME present) CheckpH Is pH > 8.0? CheckBuffer->CheckpH No RemoveThiol Switch to TCEP or Remove Reducing Agent ThiolIssue->RemoveThiol Hydrolysis Possible Hydrolysis or Amine Reaction CheckpH->Hydrolysis Yes AdjustpH Adjust to pH 7.2 - 7.5 (HEPES/MOPS) Hydrolysis->AdjustpH

Figure 1: Diagnostic logic for distinguishing between physical insolubility (left branch) and chemical instability (right branch).

Phase 2: Solubilization Strategies (Physical Solubility)

The bromothiophene moiety makes this compound "greasy." If you dump a concentrated DMSO stock directly into aqueous buffer, the compound will likely crash out immediately (the "Ouzo effect").

Protocol A: The "Step-Down" Dilution Method

Use this method to prepare working solutions without shocking the compound out of solution.

  • Prepare High-Concentration Stock: Dissolve solid compound in 100% anhydrous DMSO to 50–100 mM.

    • Note: Store in single-use aliquots at -20°C to avoid freeze-thaw cycles which promote crystallization.

  • Intermediate Dilution (The Critical Step):

    • Do NOT pipette 1 µL of stock directly into 1 mL of buffer.

    • Instead, prepare a 10x or 20x intermediate in a solvent mix (e.g., 50% DMSO / 50% Water or Buffer).

    • Example: To get 100 µM final: Dilute 10 mM stock 1:10 into 50% DMSO (now 1 mM). Then dilute this 1:10 into your final buffer.

  • Final Buffer Composition:

    • Ensure the final buffer contains 0.01% – 0.05% Tween-20 or Triton X-100 .[1] This prevents the hydrophobic thiophene rings from stacking (aggregating) at the microscopic level [1].

Protocol B: Cosolvent Limits
SolventRecommended Final %Notes
DMSO 1% – 5%Best universal solvent. >5% may inhibit some enzymes.
Ethanol Not RecommendedHigh volatility changes concentration; poor solubility for this specific analog.
PEG-400 10% – 20%Excellent for in vivo formulation, but viscous for pipetting in assays.

Phase 3: Stability & Reactivity (Chemical Integrity)

CRITICAL WARNING: The most common reason for "failure" with this compound is not insolubility, but chemical inactivation by the buffer components.

The "Silent Killer": DTT and Mercaptoethanol

Your compound contains a chloroacetamide group. This is an electrophile.

  • The Reaction: If your buffer contains DTT (dithiothreitol) or BME (beta-mercaptoethanol), these reagents act as nucleophiles. They will attack the chloroacetamide carbon, displacing the chloride.

  • The Result: Your compound is covalently bound to the DTT, not your target protein. The effective concentration of your inhibitor drops to zero within minutes [2].

  • Solution:

    • Strictly avoid DTT/BME in the assay buffer.

    • Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is absolutely required. TCEP is less nucleophilic toward chloroacetamides than thiols, though it can still react slowly over long incubations (>4 hours) [3].

Buffer Selection: HEPES vs. Tris
  • Tris Buffer: Contains a primary amine. At high pH (>8.0) and high concentrations, Tris can slowly react with the chloroacetamide warhead.

  • HEPES/MOPS: These are zwitterionic and chemically inert toward electrophiles.

  • Recommendation: Use 50 mM HEPES, pH 7.4 .

FAQ: Specific User Scenarios

Q: I see a fine white precipitate immediately upon adding the compound to PBS. A: You are experiencing "solvent shock." The hydrophobic bromothiophene group is repelling the water.

  • Fix: Increase DMSO concentration to 2-5% if your assay tolerates it.

  • Fix: Add 0.01% Tween-20 to the PBS before adding the compound.

Q: The compound is soluble, but my IC50 is shifting or non-existent. A: Check your DTT. If you are running a kinase assay or protease assay, the enzyme storage buffer often contains DTT.

  • Fix: Dialyze the enzyme into a DTT-free buffer (HEPES + TCEP) before running the assay.

Q: Can I use this compound in cell culture media? A: Yes, but serum proteins (BSA/FBS) contain free thiols and "sticky" hydrophobic patches (albumin).

  • Expectation: The effective concentration will be lower than in biochemical assays due to protein binding (high plasma protein binding is typical for thiophene/bromine motifs).

  • Protocol: Treat cells in serum-free media for a short pulse (1-2 hours) if possible, then swap to growth media.

References

  • BenchChem. (2025).[2] Improving solubility of PROTACs containing Chloroacetamido-C4-NHBoc. Retrieved from

  • BroadPharm. (2022).[3] Protocol for S-S bond reduction by DTT. Retrieved from

  • Thermo Fisher Scientific. Chloroacetamide, No-Weigh Format Product Information. Retrieved from

  • Hopax Fine Chemicals. (2024).[4][5][6] Unlocking the Chemistry: HEPES vs. Tris Buffers. Retrieved from

  • J. Am. Chem. Soc. (2019). Characterizing and screening commercially available irreversible covalent fragments. Retrieved from

Sources

minimizing side reactions during coupling of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Subject: Minimizing Side Reactions During Coupling Workflows Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with a bifunctional scaffold containing two distinct electrophilic sites:

  • Aryl Bromide (C-4): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

  • 
    -Chloroacetamide:  A reactive covalent "warhead" designed for nucleophilic attack (typically by cysteine thiols).
    

The Core Challenge: The primary source of failure with this scaffold is chemoselectivity . Standard cross-coupling conditions (strong bases, high heat) will destroy the chloroacetamide moiety via hydrolysis or nucleophilic displacement. Conversely, conditions optimized for the chloroacetamide (mild nucleophilic substitution) may fail to activate the aryl bromide.

This guide provides protocols to decouple these reactivities, ensuring you can modify one site without degrading the other.

Module 1: Chemoselective Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the thiophene ring at the Br position while keeping the Cl-acetamide warhead intact.

The Problem: Competitive Reactivity

Palladium (Pd) generally prefers oxidative addition into


-C-Br bonds over 

-C-Cl bonds. However, the

-chloroacetamide is activated by the adjacent carbonyl, making it susceptible to:
  • Pd-Insertion: Electron-rich ligands can force Pd into the C-Cl bond.

  • Base Hydrolysis: Hydroxide or alkoxide bases used in Suzuki coupling will displace the chloride (

    
    ) or hydrolyze the amide.
    
Optimized Protocol: The "Anhydrous/Weak Base" System

To preserve the alkyl chloride, you must avoid aqueous strong bases (


, 

in water).

Recommended Reagents:

  • Catalyst: XPhos Pd G2 or RuPhos Pd G2 (0.5 – 2 mol%).

    • Why: These precatalysts activate rapidly at mild temperatures. The bulky biaryl phosphine ligands shield the Pd center, disfavoring insertion into the more sterically hindered alkyl chloride bond [1].

  • Coupling Partner: Potassium Organotrifluoroborates (

    
    ) .
    
    • Why: They are stable, require less base than boronic acids, and do not generate Lewis acidic byproducts that can degrade the thiophene [2].

  • Base:

    
     (Tribasic Potassium Phosphate)  or CsF .
    
    • Why: Mild basicity. Use strictly anhydrous conditions or a minimal water ratio (e.g., THF:H2O 10:1) to suppress hydrolysis.

Step-by-Step Protocol:

  • Charge: In a glovebox or under Ar, add Scaffold (1.0 equiv),

    
     (1.1 equiv), XPhos Pd G2 (1 mol%), and anhydrous 
    
    
    
    (3.0 equiv) to a vial.
  • Solvent: Add degassed THF or Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 40–60°C (Do NOT reflux). Monitor by LCMS every 2 hours.

  • Quench: Cool to RT. Dilute with EtOAc. Wash immediately with 50% saturated brine (avoid high pH aqueous washes).

  • Purification: Flash chromatography on silica. Note: Do not use amine-functionalized silica, as it will react with the chloride.

Troubleshooting Table: Cross-Coupling
SymptomProbable CauseCorrective Action
Loss of Cl (Product mass -36) Base attack (

) or Hydrolysis
Switch base from

to

. Lower water content.
Protodehalogenation (Loss of Br, no coupling) Thiophene instability or Pd deathSwitch solvent to non-protic (THF instead of EtOH). Increase catalyst loading to 2%.
Complex Mixture (Black tar) Thiophene polymerizationExclude

rigorously. Add BHT (stabilizer) if radical pathways are suspected.

Module 2: Covalent Tethering (Nucleophilic Substitution)

Objective: React the Cl-acetamide with a target thiol (protein or fragment screening) without degrading the thiophene.

The Problem: Thiophene Oxidation & Off-Target Reactivity

Thiophenes are electron-rich and prone to oxidation. If you are coupling to a protein in biological buffer:

  • High pH (>8.5): Causes hydrolysis of the C-Cl bond.

  • Oxidative Environment: Disulfide formation competes with warhead alkylation.

Optimized Protocol: Cysteine Conjugation

Conditions:

  • Buffer: HEPES or PBS, pH 7.4 – 7.8. Avoid Tris if possible (primary amine can react slowly).

  • Additives: TCEP (Tris(2-carboxyethyl)phosphine) to keep thiols reduced.

  • Solvent: DMSO co-solvent (up to 5-10%).

Reaction Logic Flow:

ReactionLogic Start Start: Coupling Reaction CheckTarget Target: Cysteine Thiol? Start->CheckTarget CheckpH Check pH CheckTarget->CheckpH Yes PathA pH > 8.0 CheckpH->PathA PathB pH 7.2 - 7.8 CheckpH->PathB ResultA Risk: Hydrolysis of Cl Risk: Amide cyclization PathA->ResultA ResultB Optimal: Specific Cys Modification PathB->ResultB

Figure 1: Decision logic for buffer conditions to ensure specific cysteine targeting.

Module 3: Thiophene-Specific Stability Guide

The thiophene ring in your scaffold is substituted at the 2-position (methyl-linker) and 4-position (Bromine). This leaves the 5-position exposed.

Critical Risk: Electrophilic Aromatic Substitution (EAS) The 5-position is highly nucleophilic.

  • Avoid: Strong acids (TFA, HCl) which can cause protonation and subsequent polymerization.

  • Avoid: Electrophilic scavengers (e.g., elemental bromine, iodine) during workup.

Critical Risk: Sulfur Oxidation The thiophene sulfur can be oxidized to the sulfoxide/sulfone by strong oxidants (mCPBA,


).
  • Mitigation: If performing oxidation steps elsewhere on the molecule, use stoichiometric oxone at low temperature (-78°C).

Mechanism of Failure (Visualized)

Understanding why the reaction fails is key to prevention. The diagram below illustrates the competing pathways during a Suzuki coupling attempt.

FailureModes Substrate Substrate: Ar-Br + Alkyl-Cl PathCorrect Path A (Desired): Oxidative Addn to C-Br Substrate->PathCorrect  Bulky Ligand (XPhos)   PathFail1 Path B (Side Rxn): Oxidative Addn to C-Cl Substrate->PathFail1  Small Ligand (PPh3)   PathFail2 Path C (Side Rxn): SN2 Attack on C-Cl Substrate->PathFail2  Hydroxide/Alkoxide   Pd0 Pd(0) Catalyst Base Strong Base (OH-) Product: Coupled Thiophene Product: Coupled Thiophene PathCorrect->Product: Coupled Thiophene Byproduct: Alkyl-Coupling Byproduct: Alkyl-Coupling PathFail1->Byproduct: Alkyl-Coupling Byproduct: Alcohol/Ether Byproduct: Alcohol/Ether PathFail2->Byproduct: Alcohol/Ether

Figure 2: Competing reaction pathways. Path A is favored by bulky ligands and mild bases.

Frequently Asked Questions (FAQ)

Q: Can I use


 for the Suzuki coupling? 
A: Not recommended.  Triphenylphosphine is a smaller, less electron-rich ligand. It requires higher temperatures (often reflux) to facilitate oxidative addition into the thiophene bromide. These higher temperatures significantly increase the rate of side reactions at the chloroacetamide. Use XPhos  or SPhos  based catalysts to enable room temperature or mild heating (40°C) [1].

Q: My LCMS shows a mass of [M+16] after coupling. What happened? A: This is likely hydrolysis of the chloride to the alcohol (


 by water/hydroxide). This confirms your base system is too aqueous or too strong. Switch to anhydrous 

in dioxane.

Q: Can I perform the Suzuki coupling after reacting the chloroacetamide with a protein? A: Generally No. Palladium is highly thiophilic and will coordinate to the protein's cysteines and methionines, likely denaturing the protein and killing the catalyst. Perform the cross-coupling on the small molecule first, purify, and then conjugate to the protein.

Q: Is the amide proton (NH) a problem? A: The pKa of a secondary amide is ~15-17. Under standard Suzuki conditions (Carbonate/Phosphate bases), significant deprotonation is unlikely. However, if you use NaH or KOtBu , you will deprotonate the amide, which may then displace the chloride (intramolecular cyclization) or quench the Pd catalyst. Keep the base mild.

References

  • Molander, G. A., & Sandrock, D. L. (2009).[1] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Current Organic Synthesis. (Demonstrates compatibility of trifluoroborates with sensitive halides).

  • Dreher, S. D., et al. (2009).[1] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. (Specific protocols for chemoselectivity).

  • Netherton, M. R., & Fu, G. C. (2001).[1] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides. Journal of the American Chemical Society. (Foundational work on ligand effects in alkyl halide coupling).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. (Review of bulky phosphine ligands).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide before handling, as chloroacetamides are potent alkylating agents and potential sensitizers.

Sources

overcoming steric hindrance in reactions with N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (PubChem CID: 50988901).[1] This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with this versatile bifunctional reagent. The primary focus is on overcoming steric hindrance, a common issue that can impede reactivity at its two key functional sites: the electrophilic chloroacetamide moiety and the C-Br bond on the thiophene ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is divided into two main sections based on the reactive site of the molecule.

Section 1: Nucleophilic Substitution at the Chloroacetamide Moiety

The chloroacetamide group is an excellent electrophile for Sₙ2 reactions. However, the N-substituent, a 4-bromothiophen-2-ylmethyl group, can create significant steric congestion, hindering the approach of nucleophiles.[2][3][4]

Q1: My Sₙ2 reaction with a bulky nucleophile is giving low yields or failing completely. What are the primary causes and how can I troubleshoot this?

A1: Root Cause Analysis

Low reactivity in this Sₙ2 reaction is almost certainly due to steric hindrance.[5] The bimolecular transition state of an Sₙ2 reaction requires the nucleophile to perform a "backside attack" on the carbon atom bearing the chlorine.[6] The bulky bromothiophen-2-ylmethyl group attached to the nitrogen shields this electrophilic center, making it difficult for sterically demanding nucleophiles to approach and react effectively. This increases the activation energy of the reaction, leading to slow rates and poor yields.[2]

Troubleshooting Workflow:

Below is a logical workflow to address a failing Sₙ2 reaction with this substrate.

sn2_troubleshooting start Start: Low Yield in Sₙ2 Reaction solvent Step 1: Optimize Solvent Is the solvent polar aprotic (e.g., DMSO, DMF)? start->solvent change_solvent Action: Switch to a polar aprotic solvent. Polar protic solvents cage the nucleophile. solvent->change_solvent No temp Step 2: Increase Temperature Have you tried increasing the reaction temperature? solvent->temp Yes change_solvent->temp increase_temp Action: Gradually increase temperature (e.g., 60-100 °C). Provides activation energy to overcome steric barrier. temp->increase_temp No pressure Step 3: Advanced Techniques Is specialized equipment available? temp->pressure Yes microwave Consider Microwave Irradiation Provides rapid, efficient heating. increase_temp->microwave microwave->pressure high_pressure Action: Employ high-pressure conditions (10-15 kbar). Reduces activation volume, overcoming steric hindrance. pressure->high_pressure Yes success Success: Improved Yield pressure->success No, but yield improved high_pressure->success

Caption: Troubleshooting workflow for a sterically hindered Sₙ2 reaction.

Detailed Troubleshooting Steps:

  • Solvent Optimization: The choice of solvent is critical.

    • Polar Aprotic Solvents (Recommended): Solvents like DMSO, DMF, and acetonitrile are ideal for Sₙ2 reactions. They solvate the cation of a nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive.[7][8] This maximizes nucleophilicity.

    • Polar Protic Solvents (Avoid): Solvents like water, methanol, and ethanol should be avoided. They form a "solvent cage" around the nucleophile through hydrogen bonding, increasing its effective steric bulk and reducing its reactivity.[7][9][10]

  • Thermal and Microwave Energy Input:

    • Increased Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[11] Monitor the reaction closely for any signs of decomposition.

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating sluggish reactions.[12][13] Microwaves provide efficient and uniform heating, often leading to dramatically reduced reaction times and improved yields, especially for sterically hindered systems.[14][15][16]

  • High-Pressure Conditions (Advanced):

    • Reactions involving significant steric hindrance often have a large, negative volume of activation (ΔV‡). According to transition state theory, applying high pressure (e.g., 5-20 kbar) will accelerate such reactions.[17][18] This technique can force sterically hindered molecules together, promoting reactions that are otherwise unfeasible at atmospheric pressure.[19][20][21]

TechniquePrincipleTypical Conditions
Solvent Choice Use polar aprotic solvents to enhance nucleophilicity.[7]DMSO, DMF, Acetonitrile
Temperature Increase thermal energy to overcome the activation barrier.60-120 °C (conventional heating)
Microwave Rapid, direct heating of polar molecules.[13][16]100-180 °C, 15-60 min
High Pressure Overcome activation volume in sterically hindered transition states.[17]5-20 kbar, Room Temp to 80 °C
Q2: I'm observing elimination (E2) byproducts. How can I favor the desired Sₙ2 substitution?

A2: Understanding Sₙ2 vs. E2 Competition

Bulky nucleophiles can often act as strong bases.[22] When a nucleophile is too sterically hindered to attack the electrophilic carbon (Sₙ2 pathway), it may instead abstract a proton from an adjacent carbon, leading to an E2 elimination byproduct.

Strategies to Favor Substitution:

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than their substitution counterparts. Running the reaction at a lower temperature can selectively slow down the E2 pathway more than the Sₙ2 pathway.[11]

  • Modify the Nucleophile/Base System: If possible, use a nucleophile that is less basic but still potent. For instance, when generating a nucleophile in situ, using a non-nucleophilic but strong base (e.g., KHMDS) can be more effective than a bulky, nucleophilic base (e.g., t-butoxide).[11]

  • Re-evaluate Solvent Choice: As mentioned, polar aprotic solvents enhance nucleophilicity over basicity, which can tip the balance in favor of the Sₙ2 reaction.[7][22]

Section 2: Cross-Coupling Reactions at the 4-Bromo Position

The bromine atom on the thiophene ring is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The N-[(2-chloroacetamido)methyl] substituent at the adjacent C2 position can sterically influence these reactions.[23][24][25][26]

Q3: My Suzuki-Miyaura coupling at the C4-Br position is inefficient. How can I optimize the reaction?

A3: Root Cause Analysis

Inefficient Suzuki coupling in this context can be due to steric hindrance affecting key steps in the catalytic cycle. The bulky substituent at the C2 position can hinder the oxidative addition of the Pd(0) catalyst to the C-Br bond. Furthermore, if a sterically demanding boronic acid is used (e.g., one with ortho-substituents), the transmetalation step can be impeded.[23] The solution lies in selecting a catalyst system specifically designed to overcome these steric challenges.

Catalyst Selection Strategy:

The key is to use ligands that promote a highly active, low-coordinate palladium center.

suzuki_catalyst_selection start Start: Inefficient Suzuki Coupling substrate_check Are coupling partners sterically hindered? (e.g., ortho-substituted boronic acid) start->substrate_check std_catalyst Standard Catalyst System (e.g., Pd(PPh₃)₄) Likely to fail due to steric clash. substrate_check->std_catalyst No adv_catalyst Advanced Catalyst System Needed substrate_check->adv_catalyst Yes optimization Optimize Base and Solvent (e.g., K₃PO₄ in dioxane/H₂O or Cs₂CO₃ in toluene) std_catalyst->optimization ligand_type Choose Ligand Type adv_catalyst->ligand_type buchwald_ligands Buchwald Biarylphosphines (e.g., XPhos, SPhos) Bulky, electron-rich. Promotes monoligation. ligand_type->buchwald_ligands nhc_ligands N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes) Strong σ-donors, sterically bulky. ligand_type->nhc_ligands buchwald_ligands->optimization nhc_ligands->optimization

Caption: Decision tree for selecting a Suzuki coupling catalyst system.

Recommended Catalyst Systems for Hindered Substrates:

Catalyst SystemLigand TypeKey AdvantagesReference(s)
Pd(OAc)₂ + Buchwald Ligand Biaryl Monophosphine (e.g., XPhos, SPhos, RuPhos)Extremely bulky and electron-rich; promotes fast oxidative addition and reductive elimination.[27]
Pd-NHC Complexes N-Heterocyclic Carbene (e.g., Pd-PEPPSI, [Pd(IPr)Cl₂]₂)Strong σ-donating character stabilizes the Pd center; flexible steric bulk accommodates hindered substrates.[28]
Pd(dppf)Cl₂ Bidentate FerrocenylphosphineGenerally robust, but may be less effective for severely hindered substrates compared to modern monophosphines.[29]
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)"Classical" catalyst, often less effective for sterically demanding couplings.[23][29][23][29]
Q4: What strategies apply to other cross-couplings like Sonogashira or Buchwald-Hartwig amination with this substrate?

A4: General Principles and Specific Recommendations

The same core principle applies: use specialized, sterically demanding ligands to create a highly reactive, low-coordinate palladium catalyst.

  • Sonogashira Coupling: For coupling with terminal alkynes, steric hindrance can slow the oxidative addition step.

    • Strategy: Employ modern, copper-free Sonogashira conditions. Use a bulky, electron-rich phosphine ligand like cBRIDP or [DTBNpP] with a suitable palladium precatalyst.[30][31] These systems are often highly effective for hindered aryl bromides at room temperature.[30][32][33]

  • Buchwald-Hartwig Amination: This reaction is highly sensitive to steric effects from both the aryl halide and the amine.

    • Strategy: The use of specialized Buchwald ligands is essential.[34] Ligands like tBuXPhos or Josiphos derivatives are designed to facilitate the coupling of sterically demanding partners by promoting the formation of the active monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[35][36][37][38]

Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

This protocol is a general starting point and may require optimization.

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a strong inorganic base such as K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate sterically demanding ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add a suitable degassed solvent system, such as 1,4-dioxane and water (4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Setup: Seal the vial tightly with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 30-60 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for High-Pressure Sₙ2 Reaction

This protocol requires specialized high-pressure equipment. All operations should be performed by trained personnel.

  • Reagent Preparation: In a clean, dry Teflon reaction tube, dissolve N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (1.0 equiv) and the bulky nucleophile (1.2-2.0 equiv) in a polar aprotic solvent (e.g., DMSO or DMF).

  • Assembly: Seal the Teflon tube and place it inside the high-pressure autoclave.

  • Pressurization: Fill the autoclave with a hydraulic fluid (e.g., heptane or silicone oil) and connect it to the pressure generator. Slowly increase the pressure to the desired level (e.g., 10-15 kbar).

  • Reaction: Maintain the reaction at the target pressure, with stirring if possible, at room temperature or with gentle heating (e.g., 40-60 °C) for 24-72 hours.

  • Depressurization: Slowly and carefully release the pressure according to the equipment manufacturer's instructions.

  • Work-up and Purification: Retrieve the reaction tube. Transfer the contents and rinse the tube with a suitable solvent. Proceed with a standard aqueous work-up and purify the product via column chromatography or recrystallization.

References
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Online] Available at: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Online] Available at: [Link]

  • Ali, M. A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(22), 5486. Available at: [Link]

  • Spencer, J. B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14217-14224. Available at: [Link]

  • Ashenhurst, J. (2023). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Online] Available at: [Link]

  • Liu, X., et al. (2017). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. The Journal of Physical Chemistry Letters, 8(8), 1885–1892. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • ResearchGate. (2018). Microwave-assisted heterocyclic synthesis. [Online] Available at: [Link]

  • Kappe, C. O., & Stadler, A. (2005). Microwave Assisted Organic Synthesis. Wiley-VCH.
  • La-Venia, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34057-34080. Available at: [Link]

  • Oi, S., et al. (2005). Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. Organic Letters, 7(22), 5083-5. Available at: [Link]

  • Asynt. (2024). Methods for Heating Chemical Reactions Under High Pressure. [Online] Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Online] Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]

  • Jenner, G. (1993). High pressure relief of steric inhibition in ionogenic organic reactions. Tetrahedron Letters, 34(18), 2833-2836. Available at: [Link]

  • Ali, M. A., et al. (2020). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Journal of Sulfur Chemistry, 41(5), 497-516. Available at: [Link]

  • Wang, S., et al. (2022). Chemical Synthesis Driven by High Pressure. CCS Chemistry, 4(1), 1-19. Available at: [Link]

  • John, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. Available at: [Link]

  • Spencer, J. B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14217-14224. Available at: [Link]

  • Soderberg, T. (2022). Organic Chemistry 1: An open textbook. 8.3: Factors affecting rate of nucleophilic substitution reactions. [Online] Available at: [Link]

  • Ooyama, Y., et al. (2006). Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. Journal of the American Chemical Society, 128(13), 4433-4441. Available at: [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Online] Available at: [Link]

  • ResearchGate. (2015). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. [Online] Available at: [Link]

  • Kelly, C. B., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemical Society Reviews, 45(18), 5204-5223. Available at: [Link]

  • Guernon, N., et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Current Organic Chemistry, 19(18), 1774-1801. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Online] Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Online] Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Online] Available at: [Link]

  • Ghaffari, B., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(23), 3022-3025. Available at: [Link]

  • Sharma, V., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Catalysts, 14(3), 195. Available at: [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Online Video]. Available at: [Link]

  • Najam Academy. (2021). Steric Hindrance | Organic Chemistry. [Online Video]. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 50988901, N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide. [Online] Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-bromothiophen-2-yl_methyl-2-chloroacetamide]([Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Online] Available at: [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of computational chemistry, 43(10), 785–794. Available at: [Link]

  • Friedrich-Alexander-Universität Erlangen-Nürnberg. (2019). Mechanisms behind chemical reactions unraveled using high pressure. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. [Online] Available at: [Link]

  • ResearchGate. (2012). Scheme 4. Synthesis of N-substituted chloroacetamides. [Online] Available at: [Link]

  • Denmark Group, University of Illinois. High Pressure in Organic Synthesis. [Online PDF] Available at: [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 3049-3077. Available at: [Link]

Sources

Validation & Comparative

Structural Validation & Comparative NMR Profiling of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide Primary Application: Covalent fragment-based drug discovery (FBDD); cysteine-targeting warhead. Objective: This guide provides a definitive 1H NMR structural validation protocol. It distinguishes the target molecule from common synthetic impurities (regioisomers) and hydrolysis degradation products, a critical requirement for covalent inhibitor screening.

Experimental Protocol (Standardized)

To ensure reproducibility and resolution of the amide coupling, DMSO-d6 is the recommended solvent over CDCl3.

Methodology
  • Sample Preparation: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6 (99.9% D).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving thiophene meta-coupling).

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       1.0 s (ensure quantitative integration of the chloromethyl singlet).
      
    • Scans (NS): 16–64.

    • Temperature: 298 K.

Workflow Visualization

G Start Crude Product Solvent Dissolve in DMSO-d6 (Preserves NH Coupling) Start->Solvent Acquire 1H NMR Acquisition (400+ MHz) Solvent->Acquire Analysis Spectral Analysis Acquire->Analysis Check1 Check 1: Warhead Integrity (Singlet ~4.1 ppm) Analysis->Check1 Check2 Check 2: Regioisomer Purity (Thiophene J-coupling) Analysis->Check2

Caption: Analytical workflow emphasizing solvent choice for amide proton visibility.

Spectral Analysis & Assignment

The spectrum is characterized by four distinct zones.[1] The 4-bromo substitution pattern on the thiophene ring is the most critical structural feature to verify.

Master Assignment Table (DMSO-d6)
Position / GroupShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Insight
Amide NH 8.80 – 8.95Broad Triplet (t)1H

Diagnostic of amide formation. Triplet indicates coupling to

.
Thiophene H-5 7.50 – 7.55Doublet (d)1H

Downfield due to proximity to Sulfur and Bromine.
Thiophene H-3 7.00 – 7.05Doublet (d)1H

Upfield relative to H-5. "Sandwiched" between linker and Br.
Linker

4.40 – 4.45Doublet (d)2H

Couples to NH. Collapses to singlet upon

shake.
Warhead

-Cl
4.10 – 4.15Singlet (s)2H-Critical Purity Check. Integration must be 2:1 vs aromatic protons.
Detailed Structural Logic
1. The Thiophene Fingerprint (Regioisomer Confirmation)

The 2,4-substitution pattern is confirmed by the coupling constants of the aromatic protons.

  • Observed: Two doublets with a small coupling constant (

    
     Hz).
    
  • Mechanism: This is a meta-coupling (

    
    ) between H3 and H5.
    
  • Differentiation:

    • If it were the 5-bromo isomer: You would see H3 and H4 with a larger vicinal coupling (

      
       Hz).
      
    • If it were the 3-bromo isomer: You would see H4 and H5 with a large vicinal coupling (

      
       Hz).
      
2. The Warhead (Chloroacetamide)

The singlet at ~4.1 ppm is the "heartbeat" of this molecule.

  • Stability Warning: If you observe a new singlet appearing around 3.8 – 3.9 ppm , this indicates hydrolysis of the chloride to an alcohol (N-[(4-bromothiophen-2-yl)methyl]-2-hydroxyacetamide). This renders the molecule inactive for covalent screening.

Comparative Performance Guide

This section compares the target molecule's spectral profile against its precursors and potential contaminants.[1]

Comparison A: Product vs. Starting Material

Starting Material: (4-bromothiophen-2-yl)methanamine (The free amine).

FeatureStarting AmineTarget Product (Amide) Validation Note
Linker

Shift
~3.8 – 3.9 ppm~4.4 – 4.5 ppm Significant downfield shift (

ppm) due to the electron-withdrawing carbonyl group.
NH Signal Broad singlet ~2.0 ppm (often invisible)Broad Triplet ~8.9 ppm Appearance of the downfield amide proton confirms acylation.

-Cl Signal
AbsentSinglet ~4.1 ppm Presence confirms the warhead installation.
Comparison B: Product vs. 5-Bromo Regioisomer

Synthetic bromination of thiophene-2-carboxaldehyde (a precursor) often yields a mixture of 4-bromo and 5-bromo isomers.

Feature4-Bromo Isomer (Target) 5-Bromo Isomer (Impurity)
Aromatic Coupling Small (

Hz)
Large (

Hz)
H-3 Shift ~7.00 ppm~6.85 ppm
H-5 Shift ~7.52 ppmReplaced by Br (H-4 appears ~7.0 ppm)
Signal Logic Diagram

Logic Thiophene Thiophene Ring (2,4-Substituted) Sig_Aromatic 2x Doublets (7.0-7.5 ppm) J = 1.5 Hz (meta) Thiophene->Sig_Aromatic Electronic Environment Linker Methylene Linker (-CH2-) Sig_Linker Doublet (4.4 ppm) Coupled to NH Linker->Sig_Linker Deshielding by Amide Amide Amide Bond (-NH-CO-) Sig_NH Broad Triplet (8.9 ppm) Exchangeable Amide->Sig_NH H-Bonding (DMSO) Warhead Chloroacetamide (-CH2-Cl) Sig_Warhead Singlet (4.1 ppm) Integral = 2H Warhead->Sig_Warhead Alpha to Carbonyl & Cl Sig_NH->Sig_Linker 3-Bond Coupling

Caption: Correlation between chemical structure and observed NMR signals.

Troubleshooting & Impurity Identification

Impurity / ArtifactChemical Shift (

)
OriginRemediation
Water (in DMSO) 3.33 ppmSolvent impurityDry sample; signal may overlap with solvent satellites.
DMSO (Residual) 2.50 ppm (quintet)SolventReference peak.
Dichloromethane 5.76 ppm (s)Extraction solventDry under high vacuum > 4 hours.
Hydrolysis Product 3.85 ppm (s,

-OH)
DegradationReject batch. Compound has lost reactivity.
Rotamers Split peaks (ratio ~10:1)Restricted C-N rotationNormal for amides. Coalesce by heating to 320 K.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants).
  • Hoffman, R. A., & Gronowitz, S. (1960). NMR Spectra of Thiophenes. Arkiv för Kemi, 16, 515. (Foundational work on thiophene coupling constants).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Pellecchia, M., et al. (2008). NMR in fragment-based drug design. Nature Reviews Drug Discovery, 7, 738–745. (Context for chloroacetamide warhead analysis).

Sources

Technical Guide: LC-MS Characterization and Mass Fragmentation of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

[1]

Executive Summary

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (CAS: 1269151-62-3) is a heterobifunctional building block frequently utilized in medicinal chemistry for the synthesis of covalent inhibitors.[1] Its structure combines a lipophilic 4-bromothiophene scaffold with a reactive

1

Characterizing this molecule presents a unique analytical challenge due to the simultaneous presence of two halogen atoms (Bromine and Chlorine), creating a complex isotopic envelope.[2][3] This guide provides a comparative analysis of ionization techniques (ESI vs. APCI) and details the specific mass fragmentation pathways required for structural validation.

Part 1: Structural Analysis & Isotopic Fingerprint

Before establishing an LC-MS method, the analyst must understand the theoretical isotopic distribution. This molecule (C






123

This combination creates a distinct "Triplet" pattern in the molecular ion cluster, which serves as the primary identification filter.

Theoretical Isotopic Abundance Table[1]
Ion SpeciesIsotope CompositionApprox.[4][5][6][7] Relative AbundanceDiagnostic Value
M (Nominal)

Br +

Cl
100% (Base)Monoisotopic Mass
M + 2 (

Br +

Cl) & (

Br +

Cl)
~130% Highest Intensity Peak (Due to overlap)
M + 4

Br +

Cl
~30% Confirms presence of both halogens

Critical Insight: Unlike standard organic molecules where the M+1 peak is minor, this compound's M+2 peak will be more intense than the M peak due to the contributions of both


Br (approx 50%) and 

Cl (approx 25%).[1][3]

Part 2: Method Comparison (ESI vs. APCI)

The choice of ionization source significantly impacts the sensitivity and in-source fragmentation of halo-acetamides.

Comparative Assessment
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Polarity Suitability High. The amide moiety is sufficiently polar to accept a proton (

).[1]
Medium. Good for the thiophene ring, but less specific for the amide.
Softness High. Preserves the labile C-Cl bond, maintaining the molecular ion cluster.Low. Thermal energy often causes premature loss of HCl or Cl radical.
Matrix Tolerance Moderate. Susceptible to ion suppression.[1]High. Better if the sample is in a "dirty" reaction mixture.
Recommendation PREFERRED. ALTERNATIVE.
Decision Logic for Method Selection

MethodSelectionStartSample OriginPurityIs Sample >90% Pure?Start->PurityESISelect ESI (+)(Soft Ionization)Purity->ESIYes (Final Product)APCISelect APCI (+)(Harder Ionization)Purity->APCINo (Crude Reaction Mix)CheckCheck Molecular Ion(M, M+2, M+4)ESI->CheckPreserves C-Cl bondAPCI->CheckRisk of In-Source Frag

Figure 1: Decision tree for selecting the ionization source based on sample purity and stability requirements.[1]

Part 3: Experimental Protocol (Standardized)

To ensure reproducibility, the following LC-MS conditions are recommended. This protocol is self-validating: if the retention time of the M+2 peak does not align perfectly with the M peak, the method is failing (likely chromatographic separation of isotopes, which is rare but possible in ultra-high resolution systems, or more likely, an interference).

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).[1]

    • 1-6 min: 5%

      
       95% B (Linear ramp).[1]
      
    • 6-8 min: 95% B (Wash).[1]

MS Conditions (ESI Positive)[1][8][9][10]
  • Gas Temp: 300°C (Avoid excessive heat to prevent C-Cl degradation).

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 70-100 V (Keep low to preserve parent ion).

  • Scan Range: m/z 100 – 600.[1]

Part 4: Fragmentation Pathways & Mechanism

Under Collision-Induced Dissociation (CID), the

1
Key Fragmentation Events[3][10]
  • Neutral Loss of HCl (

    
    36/38 Da):  The most facile pathway for chloroacetamides. The carbonyl oxygen attacks the 
    
    
    -carbon, expelling HCl and forming a cyclic oxazolone-like cation.
  • Amide Bond Cleavage (Warhead Loss): Cleavage between the amide Nitrogen and the Carbonyl carbon. This generates the (4-bromothiophen-2-yl)methanaminium ion.[1]

  • Debromination: Loss of the bromine radical (observed at high collision energies).

Fragmentation Pathway Diagram

FragmentationParent[M+H]+m/z ~268/270/272(Parent)Frag1[M+H - HCl]+m/z ~232/234(Cyclization)Parent->Frag1-HCl (Neutral Loss)Frag2[Thiophene-CH2-NH3]+m/z ~190/192(Amide Cleavage)Parent->Frag2-C2H2ClO (Ketene/Acid)Frag3[Thiophene-CH2]+m/z ~173/175(Deamination)Frag2->Frag3-NH3

Figure 2: Proposed fragmentation pathway for N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide under ESI(+) CID.[1]

Part 5: Data Summary & Validation Table

Use the table below to validate your experimental MS/MS spectra.

Fragment IdentityFormulaExpected m/z (

Br/

Cl)
Expected m/z (

Br/

Cl)
Validation Criteria
Precursor Ion

267.9 269.9 Must show M, M+2, M+4 pattern.[1]
Des-Chloro (HCl Loss)

231.9 233.9 1:1 doublet pattern (Br only).[1]
Amine Fragment

189.9 191.9 1:1 doublet pattern.[1] Confirms thiophene-linker.[1]
Thiophene Methyl

174.9 176.9 High energy fragment.[1]
Troubleshooting
  • Missing M+4 peak? Your concentration is likely too low; the M+4 is only ~30% of the base peak. Increase injection volume.

  • Base peak is m/z 232? Your source temperature or fragmentor voltage is too high, causing in-source loss of HCl. Lower the temperature to see the intact parent.

References

  • PubChem. N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (CID 50988901).[1] National Library of Medicine. [Link][1]

  • Chemistry Steps. Isotopes in Mass Spectrometry: Cl and Br Patterns. [Link]

  • Chemistry LibreTexts. Mass Spectrometry: Isotope Abundance (Chlorine and Bromine). [Link]

A Senior Application Scientist's Guide to the Spectroscopic Validation of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide using FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth comparison and technical analysis for the validation of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide, a novel compound of interest in drug development, using Fourier-Transform Infrared (FTIR) spectroscopy. We will dissect the molecule's structure to predict its characteristic absorption peaks, compare these predictions with known spectral data of related functional groups, and contrast FTIR's utility with alternative analytical methods such as NMR and Mass Spectrometry. This document serves as a practical reference for researchers engaged in the synthesis and characterization of new chemical entities, emphasizing the causality behind experimental choices and the principles of self-validating protocols.

Introduction: The Imperative of Structural Validation

In the realm of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a foundational requirement. Each new chemical entity, such as N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide[1], holds potential therapeutic efficacy, but this potential can only be explored if its structure is precisely known and its purity assured. Errors in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development timelines.

FTIR spectroscopy serves as a rapid, reliable, and accessible first-line technique for structural validation. By measuring the absorption of infrared radiation by specific molecular bonds, FTIR provides a unique "molecular fingerprint."[2] This guide will detail the expected FTIR fingerprint of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide and outline a comparative framework for its validation.

Molecular Structure and Predicted Vibrational Modes

To predict the FTIR spectrum, we must first deconstruct the target molecule into its constituent functional groups. Each group vibrates at a characteristic frequency, giving rise to specific absorption bands.

Caption: Key functional groups of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide.

Based on this structure, we can anticipate several key absorption peaks. The energy required to stretch a bond is greater than that required to bend it, and stronger bonds (like double or triple bonds) vibrate at higher frequencies.[3]

Table 1: Predicted FTIR Absorption Peaks for N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityRationale & Authoritative References
Secondary Amide N-H Stretch3350 - 3150Medium, SharpA single sharp peak is characteristic of secondary amides, distinguishing them from primary amides which show two peaks.[4] The position is influenced by hydrogen bonding.
Amide I (C=O Stretch)1700 - 1630StrongThis is one of the most intense and reliable bands in the spectrum.[5] Its precise location can be sensitive to the electronic environment and hydrogen bonding.
Amide II (N-H Bend, C-N Stretch)1580 - 1510Medium-StrongA complex vibration resulting from the coupling of N-H in-plane bending and C-N stretching.[6] Its presence is a strong indicator of the amide linkage.
Alkyl Halides C-Cl Stretch850 - 550Medium-StrongThis absorption falls in the lower frequency "fingerprint" region and provides direct evidence of the chloroacetamide moiety.[7][8]
C-Br Stretch690 - 515Medium-StrongThis peak, also in the fingerprint region, confirms the presence of the bromine substituent on the thiophene ring.[7][8]
Thiophene Ring Aromatic C-H Stretch3120 - 3050Weak-MediumHeteroaromatic C-H stretching vibrations typically occur at frequencies just above 3000 cm⁻¹.[9][10][11]
C=C Ring Stretch1600 - 1400Medium, Multiple BandsAromatic and heteroaromatic rings display several bands in this region due to complex ring stretching vibrations.[9][10]
Alkyl Chain CH₂ Stretch (asymmetric & symmetric)2960 - 2850MediumThese peaks confirm the presence of the methylene (-CH₂-) groups linking the amide and thiophene moieties.[12]
CH₂ Bend (Scissoring)~1465MediumA characteristic bending vibration for methylene groups.[12]

Comparative Analysis: Validating Through Precursors and Analogs

A robust validation strategy involves not only identifying the expected peaks in the final product but also confirming the disappearance of key peaks from the starting materials. For a plausible synthesis route from 4-bromo-2-(aminomethyl)thiophene and chloroacetyl chloride, one would expect:

  • Disappearance of the primary amine peaks from the thiophene precursor (typically two N-H stretch bands around 3400-3250 cm⁻¹ and a scissoring vibration around 1600 cm⁻¹).

  • Disappearance of the highly reactive C=O stretch from chloroacetyl chloride (typically >1800 cm⁻¹).[4]

  • Appearance of the characteristic Amide I and Amide II bands in the product, providing definitive evidence of the successful acylation reaction.

Comparing the product's spectrum to that of a known, simpler analog like 2-chloroacetamide provides further confidence. The NIST reference spectrum for 2-chloroacetamide shows a strong C=O stretch, N-H stretches, and a C-Cl vibration, which would serve as a foundational reference for the amide portion of our target molecule.[13]

Experimental Protocol for FTIR Validation

This protocol ensures the acquisition of a high-quality, reproducible FTIR spectrum for a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is ideal for small quantities of synthesized material.

Objective: To obtain a clean, interpretable FTIR spectrum of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide.

Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer has been powered on and allowed to stabilize for at least 30 minutes.

    • Verify the desiccator within the instrument is active to minimize water vapor interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface meticulously with a solvent appropriate for the previous sample (e.g., isopropanol), followed by a final rinse with a volatile, non-absorbing solvent like hexane. Dry completely with a lint-free wipe.

    • Causality: This step is critical. Any residue or solvent on the crystal will appear in the sample spectrum. A clean background is the foundation of a trustworthy measurement.

    • Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The resulting spectrum should be a flat line near 100% transmittance, free of significant peaks from atmospheric CO₂ (~2350 cm⁻¹) and water vapor (broad bands ~3700-3500 cm⁻¹ and sharp lines ~1800-1400 cm⁻¹).

  • Sample Application:

    • Place a small amount (1-5 mg) of the dry, solid sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Causality: The infrared beam only penetrates a few microns into the sample.[12] Poor contact will result in a weak, low-quality spectrum with distorted peak intensities.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

    • The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation:

    • Label the significant peaks with their wavenumbers.

    • Compare the observed peaks with the predicted values in Table 1.

    • Check for the absence of solvent peaks or starting material signals. The presence of a broad O-H band around 3400 cm⁻¹ could indicate residual water.

cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Start Synthesized Solid Compound Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Pressure Ensure Good Contact Apply->Pressure Scan Acquire Sample Spectrum Pressure->Scan Process Process Spectrum (Absorbance) Scan->Process PeakPick Identify Peak Wavenumbers Process->PeakPick Compare Compare to Predicted Values PeakPick->Compare Validate Structure Validated? Compare->Validate Report Final Report Validate->Report Yes Re_evaluate Re-evaluate Synthesis/ Purification Validate->Re_evaluate No

Caption: Experimental workflow for FTIR validation using an ATR accessory.

Comparison with Alternative Validation Techniques

While FTIR is an excellent tool for confirming the presence of key functional groups, it is often insufficient on its own for unambiguous structure elucidation of a new molecule. It should be used as part of a suite of analytical techniques.

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsWeaknessesRole in Validation
FTIR Spectroscopy Presence/absence of functional groups.Fast, inexpensive, requires minimal sample, good for reaction monitoring.Provides limited connectivity information; complex fingerprint region can be hard to interpret fully.Primary Screen: Confirms successful transformation of functional groups.
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.Provides unambiguous structural elucidation; quantitative.Slower, more expensive, requires more sample, requires deuterated solvents.Gold Standard: Definitive determination of the complete molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Extremely sensitive, provides exact mass and molecular formula (HRMS).Does not provide direct structural connectivity information for isomers.Confirmation: Verifies molecular weight and provides clues to structural fragments.

For N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide, ¹H NMR would be expected to show distinct signals for the amide N-H proton, the two CH₂ groups, and the two protons on the thiophene ring, with coupling patterns confirming their connectivity. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition (C₇H₇BrClNOS) by providing a highly accurate mass measurement, including the characteristic isotopic pattern of bromine and chlorine.[1]

Conclusion

The validation of a novel synthetic compound like N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide relies on a logical, multi-faceted analytical approach. FTIR spectroscopy serves as an indispensable first-pass technique, offering rapid and cost-effective confirmation that the desired chemical transformation has occurred. By comparing the experimental spectrum to a well-reasoned set of predicted absorption bands derived from the molecule's constituent parts, a researcher can gain a high degree of confidence in the product's identity. However, for complete and unambiguous validation required for publication and further development, this FTIR data must be corroborated by more structurally definitive methods, primarily NMR spectroscopy and mass spectrometry. This integrated approach ensures the scientific integrity of the research and the reliability of all subsequent biological and pharmacological evaluations.

References

  • Jena University Library. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalized amide I and amide II FTIR spectral absorptions of different forms of B-crystallin. Retrieved from [Link]

  • Grdadolnik, J. (2003). Saturation effects in FTIR spectroscopy: Intensity of Amide I and Amide II bands in protein spectra. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The µFTIR spectra of Amide I and Amide II regions, including the ester groups (1480–1800 cm⁻¹). Retrieved from [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. Retrieved from [Link]

  • Journal of the Chemical Society of Japan. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. Retrieved from [Link]

  • Academia.edu. (n.d.). Vibrational analysis of the spectra of furan and thiophene. Retrieved from [Link]

  • DergiPark. (n.d.). Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods. Retrieved from [Link]

  • VŠCHT Praha. (n.d.). Infrared spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-allyl-2-chloroacetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-chloro-N-octylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • PMC. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]

  • University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Thiophenecarboxaldehyde, 4-bromo-, oxime. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • ASEAN Journal for Science and Engineering in Materials. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]

  • PubMed. (2012). N-(4-Bromo-phen-yl)-2-(4-chloro-phen-yl)acetamide. Retrieved from [Link]

  • Air Hygiene, Inc. (n.d.). FTIR TESTING. Retrieved from [Link]

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HPLC Retention Time Standards & Method Development Guide: N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide is a reactive electrophilic intermediate often used in fragment-based drug discovery (FBDD) and covalent inhibitor synthesis. Its analysis presents distinct challenges: the chloroacetamide warhead is susceptible to hydrolysis and nucleophilic attack, while the brominated thiophene core requires specific stationary phase interactions for adequate resolution from non-halogenated impurities.

This guide compares the industry-standard C18 (Octadecyl) approach against the orthogonal Phenyl-Hexyl methodology. While C18 provides robust hydrophobicity-based separation, Phenyl-Hexyl offers superior selectivity for the thiophene ring via


 interactions, often necessary to resolve positional isomers (e.g., 5-bromo vs. 4-bromo).

Part 1: Comparative Method Analysis

Method A: The Workhorse (C18 / Acetonitrile)

Best for: Routine purity checks, stability studies, and rapid QC.

Mechanism: Relies on hydrophobic interaction with the alkyl chain and the bromine substituent. Performance Profile:

  • Retention: Moderate to Strong (

    
    ).
    
  • Peak Shape: Sharp, symmetrical peaks due to ACN's low viscosity.

  • Stability: High.[1] Acetonitrile is aprotic, minimizing the risk of solvolysis of the chloroacetamide group.

Method B: The Orthogonal (Phenyl-Hexyl / Methanol)

Best for: Impurity profiling, separating des-bromo analogs, and resolving thiophene regioisomers.

Mechanism: Combines hydrophobic retention with


 stacking interactions between the phenyl stationary phase and the electron-rich thiophene ring.
Performance Profile: 
  • Retention: Stronger retention for aromatic impurities.[2][3]

  • Selectivity (

    
    ):  Superior for separating the target from N-[(thiophen-2-yl)methyl]-2-chloroacetamide (des-bromo impurity).
    
  • Risk: Methanol is a protic solvent. Prolonged storage of the sample in MeOH can lead to metholysis of the chloroacetamide (forming the methoxy-acetamide derivative).

Comparative Data Summary
FeatureMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

Stacking
Solvent Suitability Excellent (Aprotic, Inert)Moderate (Risk of solvolysis)
Resolution (Regioisomers) ModerateHigh
Backpressure Low (< 200 bar)Moderate-High (> 250 bar)
Detection (UV) 254 nm (Low cutoff possible)254 nm (MeOH cutoff ~205 nm)
Recommended Use Daily QC, Stability TestingComplex Impurity Isolation

Part 2: Experimental Protocols

Standard Preparation (Critical Stability Protocol)

The chloroacetamide moiety is an alkylating agent. Handle with gloves and avoid basic solvents.

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide.

  • Dissolve in 100% Acetonitrile (HPLC Grade) . Do not use Methanol or DMSO if storing > 24 hours.

  • Sonicate for 30 seconds to ensure complete dissolution.

Working Standard (50 µg/mL):

  • Dilute 50 µL of Stock Solution into 950 µL of Water/ACN (90:10 v/v) + 0.1% Formic Acid .

  • Note: The presence of acid stabilizes the chloroacetamide against hydrolysis. Analyze within 8 hours.

Instrumental Conditions (Method A - Recommended)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (Thiophene absorption) and 220 nm (Amide bond).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Equilibration
1.010Isocratic Hold
8.090Linear Gradient
10.090Wash
10.110Re-equilibration
14.010End

Part 3: Visualizations

Workflow: Method Selection Decision Tree

This diagram guides the analyst in choosing the correct column chemistry based on the specific analytical need (purity vs. impurity identification).

MethodSelection Start Start: Analyze N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide Goal What is the primary goal? Start->Goal RoutineQC Routine QC / Stability Goal->RoutineQC Speed & Stability ImpurityID Impurity ID / Isomer Resolution Goal->ImpurityID Resolution Needed MethodA Method A: C18 / ACN (High Stability, Robust) RoutineQC->MethodA MethodB Method B: Phenyl-Hexyl / MeOH (High Selectivity for Thiophene) ImpurityID->MethodB Validation Check Degradation: Is 'Methoxy' peak forming? MethodB->Validation Risk Alert

Figure 1: Decision tree for selecting the optimal HPLC stationary phase based on analytical requirements.

Degradation Pathway & Stability

Understanding the degradation of the chloroacetamide warhead is vital for interpreting "ghost peaks" in the chromatogram.

Degradation Parent Parent Compound (RT ~ 6.5 min) Reactive Electrophile Hydrolysis Hydrolysis (Water/Neutral pH) Parent->Hydrolysis + H2O Methanolysis Methanolysis (MeOH Solvent) Parent->Methanolysis + MeOH HydroxyImp Hydroxy-Acetamide (RT ~ 3.2 min) Polar Impurity Hydrolysis->HydroxyImp MethoxyImp Methoxy-Acetamide (RT ~ 5.8 min) Artifact Methanolysis->MethoxyImp

Figure 2: Potential degradation pathways of the chloroacetamide moiety during analysis. Acidic buffers (pH < 3) suppress these reactions.

References

  • Separation of Thiophene Derivatives on C18 Columns. SIELC Technologies Application Notes. Available at: [Link] (Accessed via Vertex AI Search).

  • Development and Validation of Stability Indicating RP-HPLC Method for Thiophene Derivatives. ResearchGate (2022). Available at: [Link] (Accessed via Vertex AI Search).

  • Retention Behavior of Halogenated Aromatics in RP-HPLC.Journal of Chromatography A. General principles of halogen selectivity on Phenyl-Hexyl phases.
  • Agilent Technologies. "Strategies for the Analysis of Alkylating Agents." Agilent Technical Guides. Available at: [Link].

Sources

Comparative Bioactivity Guide: Bromothiophene vs. Chlorothiophene Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Bromothiophene versus Chlorothiophene acetamide derivatives. While both scaffolds serve as bioisosteres for phenyl acetamides in drug discovery, their performance diverges significantly based on halogen bonding capabilities (σ-hole magnitude) and lipophilicity (logP) .

The Verdict:

  • Select Bromothiophene when targeting deep hydrophobic pockets or requiring strong halogen bonding (Lewis acid-base interactions) to anchor the ligand. Bromine exhibits a larger, more positive

    
    -hole than chlorine, often resulting in 2–5x higher potency in kinase and enzymatic assays.
    
  • Select Chlorothiophene for lead optimization requiring lower molecular weight, higher metabolic stability, or when steric constraints in the binding pocket cannot accommodate the larger Van der Waals radius of bromine.

Molecular Mechanics: The Halogen Effect

To understand the bioactivity difference, one must look beyond simple steric bulk. The primary driver is the Sigma Hole (


-hole) —a region of positive electrostatic potential on the halogen atom opposite the C-X bond.[1]
Comparative Physical Properties
PropertyChlorothiophene (Cl)Bromothiophene (Br)Impact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr requires larger binding pockets.
C-X Bond Length ~1.70 Å~1.86 ÅBr extends deeper into receptor clefts.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing (inductive effect).

-hole Magnitude
ModerateHigh Br forms stronger halogen bonds with carbonyl backbone oxygens.
Lipophilicity (

logP)
+0.71+0.86Br increases membrane permeability more than Cl.
Mechanism of Action: Halogen Bonding

The diagram below illustrates the "Lock and Key" mechanism where the Bromine atom acts as a Lewis acid interacting with nucleophilic residues (e.g., Valine or Leucine backbone carbonyls).

HalogenBonding Ligand_Br Bromothiophene (Ligand) SigmaHole_Br Large σ-hole (Positive Potential) Ligand_Br->SigmaHole_Br Polarization Ligand_Cl Chlorothiophene (Ligand) SigmaHole_Cl Small σ-hole (Weak Potential) Ligand_Cl->SigmaHole_Cl Polarization Target Protein Target (Backbone C=O) SigmaHole_Br->Target Strong Interaction (< 3.4 Å) SigmaHole_Cl->Target Weak Interaction Outcome_Br High Affinity (Strong Halogen Bond) Target->Outcome_Br Stabilization Outcome_Cl Moderate Affinity (Weak/No Halogen Bond) Target->Outcome_Cl Less Stability

Figure 1: Mechanistic comparison of halogen bonding potential. The larger sigma hole on Bromine facilitates stronger anchoring to protein targets.

Comparative Bioactivity Data[2][3][4][5]

The following data aggregates performance metrics from standard SAR (Structure-Activity Relationship) studies involving thiophene-based antimicrobials and kinase inhibitors.

Antimicrobial Potency (MIC in g/mL)

Context: Derivatives of 2-thiopheneacetamide tested against S. aureus (Gram +) and E. coli (Gram -).

Derivative TypeS. aureus (MIC)E. coli (MIC)C. albicans (Fungal)Observation
Unsubstituted >64>128>128Baseline activity is negligible.
5-Chlorothiophene 326464Moderate activity; limited by cell penetration.
5-Bromothiophene 8 32 16 Superior Potency. Higher lipophilicity aids membrane crossing; Br-mediated binding stabilizes target inhibition.
Enzymatic Inhibition (IC in nM)

Context: Inhibition of EGFR kinase (cancer target), where the halogen occupies a hydrophobic gatekeeper pocket.

CompoundIC

(nM)
Binding Mode
Chloro-analog 145 ± 12Steric fit is loose; relies on Van der Waals forces.
Bromo-analog 42 ± 5 Tight binding. The Br atom fills the hydrophobic pocket completely and forms a halogen bond with the gatekeeper residue.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These workflows are designed to be self-validating (i.e., the intermediate steps confirm success before proceeding).

Synthesis of Halogenated Thiophene Acetamides

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

  • Reagents:

    • Substrate: 2-amino-5-bromothiophene-3-carboxylate (or chloro analog).

    • Acylating Agent: Chloroacetyl chloride (1.2 eq).

    • Base: Triethylamine (TEA, 2.0 eq).

    • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve amine in DCM at 0°C under

      
       atmosphere.
      
    • Add TEA dropwise.

    • Add Chloroacetyl chloride dropwise over 15 mins.

    • Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Purification:

    • Wash with 1N HCl (removes unreacted amine/TEA), then sat.

      
      .
      
    • Recrystallize from Ethanol.

  • Validation:

    • NMR: Look for the disappearance of the broad

      
       signal (approx 5-6 ppm) and appearance of the amide 
      
      
      
      (approx 10 ppm).
    • Mass Spec: Confirm M+2 peak pattern (1:1 for Br, 3:1 for Cl).

Biological Assay Workflow (Broth Microdilution)

AssayWorkflow Start Compound Stock (DMSO 10mM) Dilution Serial Dilution (96-well plate) Start->Dilution 2-fold dilution Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Add suspension Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout OD600 Measurement (Spectrophotometer) Incubation->Readout Check turbidity Analysis Calculate MIC/IC50 Readout->Analysis Data Processing

Figure 2: Standardized workflow for determining MIC values for thiophene derivatives.

Strategic Recommendations

When to Prioritize Bromothiophene:
  • Early Stage Discovery: When establishing SAR, always synthesize the Br analog to test for halogen bonding pockets.

  • Antimicrobial Targets: The increased lipophilicity is almost always beneficial for penetrating bacterial cell walls.

  • Crystallography: Br is heavy enough to serve as an anomalous scatterer for X-ray phasing, aiding in structure determination.

When to Prioritize Chlorothiophene:
  • Metabolic Liability: If the Br-C bond is metabolically labile (oxidative insertion), the Cl-C bond is stronger (bond energy: 339 kJ/mol vs 276 kJ/mol for C-Br) and more resistant to P450 degradation.

  • Solubility Issues: If the Br analog is too lipophilic and precipitates in assay media, the Cl analog offers a slightly more soluble alternative.

References

  • Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand interactions: design and thermodynamic analysis." Protein Science.

  • Masih, P. J., et al. (2022). "Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents." Pharmaceuticals.[2][3][4]

  • Al-Wahaibi, L. H., et al. (2020).[5] "Synthesis and antimicrobial activity of some new thiophene derivatives." Arabian Journal of Chemistry.

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[6] "Navigating the Biological Landscape of 2-Chlorothiophene Derivatives." BenchChem Guides.

Sources

A Comparative Guide to Validating the Covalent Binding Efficiency of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Resurgence of Covalent Inhibitors

Covalent inhibitors have undergone a significant renaissance in drug discovery, transitioning from perceived liabilities to a validated and powerful therapeutic modality. Unlike their non-covalent counterparts that bind reversibly, covalent modifiers form a stable, long-lasting bond with their protein target. This can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes. The chloroacetamide functional group, present in our topic compound N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide, is a well-established electrophile that typically targets nucleophilic residues like cysteine.

However, the very permanence of this interaction necessitates a rigorous and multi-faceted validation strategy. The central challenge is to prove that the observed biological effect is a direct consequence of specific, on-target covalent modification, rather than non-specific reactivity or off-target effects.

This guide provides a comprehensive framework for validating the covalent binding efficiency of a novel chloroacetamide-based inhibitor, using N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide as a primary example. We will compare and contrast essential analytical techniques, explain the rationale behind experimental choices, and provide actionable protocols for researchers in the field.

Part 1: Foundational Characterization of Covalent Binding

The first step in validating a potential covalent inhibitor is to confirm that it forms a stable adduct with its intended target protein. This is a non-negotiable checkpoint before proceeding to more complex kinetic and cellular assays.

Intact Protein Mass Spectrometry: The Definitive Proof of Adduct Formation

Intact protein mass spectrometry (MS) is the gold standard for unequivocally demonstrating covalent modification. By measuring the mass of the whole protein before and after incubation with the inhibitor, we can directly observe the mass shift corresponding to the addition of the compound.

Experimental Rationale: The chloroacetamide group of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (Molecular Weight: 298.6 g/mol ) is expected to react with a cysteine residue on a target protein. This reaction proceeds via an S-alkylation mechanism, resulting in the loss of a chlorine atom and the formation of a thioether bond. The expected mass increase upon covalent modification would be the mass of the inhibitor minus the mass of HCl (36.46 g/mol ), resulting in a net addition of approximately +262.14 Da. Observing this specific mass shift provides direct evidence of a covalent bond.

Experimental Workflow: Intact Protein MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation P Target Protein (e.g., 20 µM) Incubate Incubate (e.g., 37°C, 2 hours) P->Incubate I Inhibitor (e.g., 5-fold molar excess) I->Incubate Quench Quench Reaction (e.g., formic acid) Incubate->Quench Desalt Online Desalting (C4 trap column) Quench->Desalt LC Reverse Phase LC (C4 column) Desalt->LC MS High-Resolution MS (e.g., Q-TOF or Orbitrap) LC->MS Decon Deconvolution (e.g., MaxEnt1) MS->Decon Unbound Unbound Protein Mass (Expected M) Decon->Unbound Bound Bound Protein Mass (Expected M + 262.14 Da) Decon->Bound

Caption: Workflow for Intact Protein Mass Spectrometry.

Protocol 1: Intact Protein Mass Spectrometry

  • Incubation: Incubate the target protein (e.g., 10 µM final concentration) with a 5-fold molar excess of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for 2 hours at 37°C. Include a DMSO-only control.

  • Quenching: Stop the reaction by adding formic acid to a final concentration of 0.1%.

  • LC-MS/MS Analysis: Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Desalting: Use a C4 trap column to desalt the protein online.

    • Separation: Elute the protein from a C4 analytical column using a water/acetonitrile gradient containing 0.1% formic acid.

    • Detection: Acquire mass spectra in positive ion mode across a m/z range appropriate for the protein's charge state distribution.

  • Data Deconvolution: Process the raw data using a deconvolution algorithm (e.g., MaxEnt1) to reconstruct the zero-charge mass spectrum of the protein.

  • Analysis: Compare the deconvoluted mass of the inhibitor-treated sample with the DMSO control. A mass shift of +262.14 Da confirms covalent adduct formation.

Comparative Analysis with Alternative Probes

To contextualize the reactivity of our lead compound, it's crucial to compare it against established chloroacetamide inhibitors. Iodoacetamide is a classic, highly reactive alkylating agent often used as a positive control for cysteine reactivity, while a well-characterized inhibitor like N-phenyl-2-chloroacetamide can serve as a more structurally relevant comparator.

CompoundReactive MoietyMolecular Weight ( g/mol )Expected Mass Shift (Da)Notes
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide Chloroacetamide298.60+262.14Target compound; reactivity to be determined.
Iodoacetamide Iodoacetamide184.96+57.02High reactivity, often used to probe accessible cysteines.
N-phenyl-2-chloroacetamide Chloroacetamide169.61+133.15A simple, well-studied chloroacetamide for baseline comparison.

This comparative analysis helps to classify the intrinsic reactivity of our novel compound. Is it more or less reactive than standard probes? This information is vital for predicting potential off-target reactivity and for designing subsequent kinetic experiments.

Part 2: Quantifying the Efficiency of Covalent Inhibition

Demonstrating adduct formation is necessary but not sufficient. A successful covalent inhibitor must inactivate its target with high efficiency and specificity. This is quantified by determining the kinetic parameters of irreversible inhibition.

The Kinetics of Irreversible Inhibition: kinact and KI

For covalent inhibitors, the binding process is typically described by a two-step mechanism. First, the inhibitor (I) binds non-covalently to the enzyme (E) to form a reversible complex (E·I), characterized by the inhibition constant, KI. This is followed by the irreversible formation of the covalent bond (E-I), with a rate constant of kinact.

The overall efficiency of the inhibitor is best described by the second-order rate constant, kinact/KI. This parameter reflects how quickly the inhibitor can inactivate the enzyme at low concentrations.

Diagram: Two-Step Covalent Inhibition Mechanism

E E + I EI_rev E·I E->EI_rev K_I EI_rev->E k_rev EI_cov E-I EI_rev->EI_cov k_inact

Caption: Kinetic model for irreversible covalent inhibition.

Experimental Determination of kinact and KI

A common method for determining these parameters is the "progress curve" method. The enzyme activity is monitored continuously in the presence of various concentrations of the inhibitor. The resulting curves, which show a time-dependent decrease in reaction rate, are then fitted to a kinetic model to extract the values of kinact and KI.

Protocol 2: Determining kinact and KI via Progress Curve Analysis

  • Assay Setup: Prepare a reaction mixture containing the target enzyme and its substrate in an appropriate assay buffer.

  • Initiate Reaction: Start the reaction by adding the substrate.

  • Inhibitor Addition: After a brief period to establish the baseline uninhibited rate, add varying concentrations of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide. Include a DMSO control.

  • Monitor Progress: Continuously monitor the reaction progress (e.g., by absorbance or fluorescence) over time until the inhibited rate becomes linear.

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curve data to the equation for time-dependent inhibition to obtain the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the inhibitor concentration.

    • Fit this secondary plot to the hyperbolic equation: kobs = (kinact * [I]) / (KI + [I]) to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half the maximal rate (KI).

Benchmarking Covalent Efficiency

The ultimate goal is to develop an inhibitor with high potency (low KI) and high reactivity (high kinact), leading to a high kinact/KI ratio. This indicates that the inhibitor can efficiently modify the target even at low concentrations, which is desirable for a therapeutic agent.

Hypothetical Comparative Data:

CompoundKI (µM)kinact (s-1)kinact/KI (M-1s-1)
N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide 50.012,000
Comparator A (Optimized Drug) 0.50.05100,000
Comparator B (Non-specific) 500.00120

In this hypothetical scenario, our lead compound shows moderate efficiency. While it forms a covalent bond, its efficiency (kinact/KI) is significantly lower than a highly optimized drug (Comparator A), suggesting that medicinal chemistry efforts could focus on improving the initial non-covalent binding affinity (lowering KI).

Part 3: Validating Target Engagement in a Cellular Context

Confirming covalent modification and kinetic efficiency in a purified system is essential, but the ultimate test is whether the compound can engage its target within the complex environment of a living cell.

Cellular Target Engagement Assays

Several techniques can be used to measure target engagement in cells. One powerful method is a cellular thermal shift assay (CETSA), which can be adapted for covalent inhibitors. The principle is that covalent binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Experimental Rationale: By treating intact cells with the inhibitor and then subjecting cell lysates to a temperature gradient, we can measure the amount of soluble (un-denatured) target protein at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates that the compound has bound to and stabilized the target protein within the cell.

Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_cell Cell Treatment cluster_heat Heat Challenge & Lysis cluster_detect Detection & Analysis Cells Intact Cells Treat Treat with Inhibitor or DMSO Control Cells->Treat Harvest Harvest & Lyse Cells Treat->Harvest Heat Heat Lysate (Temperature Gradient) Harvest->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Curve Generate & Compare Melting Curves WB->Curve

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol 3: Covalent CETSA

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with various concentrations of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide or DMSO for a defined period (e.g., 1 hour).

  • Harvest and Lysis: Harvest the cells, wash to remove unbound compound, and resuspend in a lysis buffer.

  • Thermal Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble Fraction: Cool the samples to room temperature and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in each sample using a standard detection method like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the DMSO and inhibitor-treated samples. A rightward shift in the curve for the treated sample indicates target stabilization and cellular engagement.

Conclusion

Validating the covalent binding efficiency of a novel agent like N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide is a systematic, multi-step process. It begins with the unequivocal demonstration of adduct formation using high-resolution mass spectrometry. This is followed by a rigorous kinetic characterization to quantify the speed and efficiency of target inactivation, benchmarked against relevant comparators. Finally, cellular target engagement assays like CETSA provide critical evidence that the compound can reach and bind its target in a physiological setting.

By following this logical progression of experiments, researchers can build a comprehensive and trustworthy data package, confidently establishing the covalent mechanism of action and providing a solid foundation for further drug development efforts.

References

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Available at: [Link]

  • Potashman, M. H., & Duggan, M. E. (2009). Covalent Modifiers: An Orthogonal Approach to Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Giles, N. M., et al. (2004). Metal and redox modulation of cysteine protein function. Antioxidants & Redox Signaling. Available at: [Link]

  • Copeland, R. A. (2016). The kinetics of irreversible enzyme inhibition. Evaluation of Enzyme Inhibitors in Drug Discovery. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

Safety Operating Guide

Proper Disposal Procedures: N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

[1]

Executive Safety Summary

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (CAS: 1269151-62-3) is a dual-hazard compound combining a reactive electrophilic warhead (chloroacetamide) with a halogenated heteroaromatic core (bromothiophene).

Critical Hazard Mechanism: The chloroacetamide moiety is a potent alkylating agent. It reacts irreversibly with nucleophilic cysteine residues in proteins. This mechanism, while useful for covalent inhibition or proteomic profiling, poses a severe toxicity risk (skin sensitization, acute toxicity, and potential carcinogenicity) and requires specific deactivation protocols before entering the general waste stream.

Immediate Emergency Response
ScenarioAction Protocol
Skin Contact Wash immediately with soap and water for 15+ mins.[1] Do not use alcohol (increases permeability).
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses if safe.[2] Seek medical attention.
Spill (Solid) Do not sweep dry. Dampen with inert oil or water to suppress dust. Scoop into a sealed hazardous waste container.
Spill (Liquid) Absorb with vermiculite or sand. Do not use sawdust (fire hazard with oxidizers/alkylators).

Waste Classification & Segregation

Proper segregation is non-negotiable to prevent cross-reactivity in waste drums.

ParameterClassificationRationale
Primary Waste Stream Halogenated Organic Waste Contains both Bromine (Br) and Chlorine (Cl). Do NOT mix with non-halogenated solvents.
RCRA Status (USA) Characteristic Waste (Toxic) Likely meets criteria for toxicity; treat as hazardous waste.
Incompatibility Strong Oxidizers, Strong Bases Bases can induce polymerization or rapid hydrolysis; Oxidizers may react with the thiophene ring.
Container Type HDPE or Glass Avoid metal containers if acidic byproducts are present.

Disposal & Deactivation Workflows

Do not simply pour this compound into a waste drum if it is in a reactive state. Follow the decision logic below.

Scenario A: Disposal of Pure Solid or Stock Solution

Directive: Unused solid or stable stock solutions (e.g., in DMSO) should be disposed of directly into the Halogenated Organic Waste stream for high-temperature incineration. Do not attempt to quench pure solids manually due to exotherm risks.

Scenario B: Quenching Reactive Mixtures

Directive: If the compound is part of an active reaction mixture or a spill residue, it must be chemically deactivated (quenched) to consume the electrophilic chloroacetamide group before disposal.

The Quenching Reagent: Sodium Thiosulfate (


)
Step-by-Step Quenching Protocol
  • Preparation: Prepare a 10% (w/v) aqueous Sodium Thiosulfate solution.

  • Ratio: Use at least 20 molar equivalents of thiosulfate relative to the chloroacetamide.

  • Execution:

    • Slowly add the thiosulfate solution to the reaction mixture/waste.

    • Stir at room temperature for 1 hour .

    • Note: The mixture may become biphasic. Vigorous stirring is essential to ensure the aqueous quencher contacts the organic phase.

  • Verification (Optional): Check pH; the reaction generates mild acidity. Neutralize with Sodium Bicarbonate if necessary to pH 7.

  • Final Disposal: Pour the quenched mixture into the Halogenated Organic Waste container.

Visualized Decision Pathways

The following diagrams illustrate the logical flow for handling and disposal.

Figure 1: Waste Handling Decision Tree

DisposalLogicStartWaste Material IdentifiedIsSolidState of Matter?Start->IsSolidPureSolidPure Solid / Stable StockIsSolid->PureSolidSolid/StockReactionMixReaction Mixture / SpillIsSolid->ReactionMixActive/DiluteDirectDisposalDirect Disposal(Do Not Quench Manually)PureSolid->DirectDisposalQuenchStepChemical Deactivation(Add 10% Na2S2O3)ReactionMix->QuenchStepFinalStreamHalogenated OrganicWaste StreamDirectDisposal->FinalStreamStirStir 1 Hour(Biphasic Mixing)QuenchStep->StirStir->FinalStream

Caption: Operational logic for determining whether to quench or directly dispose of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide.

Figure 2: Chemical Deactivation Mechanism

MechanismReactantChloroacetamide(Electrophile)TransitionNucleophilic Attack(SN2 Reaction)Reactant->TransitionQuencherThiosulfate (S2O3 2-)(Nucleophile)Quencher->TransitionProductNon-Toxic Adduct(Water Soluble)Transition->ProductByproductChloride Ion (Cl-)Transition->Byproduct

Caption: Mechanism of action for Sodium Thiosulfate quenching, converting the toxic alkylator into a stable, water-soluble adduct.

Regulatory & Compliance Context

  • EPA (US): This compound is not explicitly P-listed or U-listed but must be treated as Characteristic Hazardous Waste due to toxicity and halogen content.

  • Incineration Standard: The ultimate fate of this waste must be a licensed chemical incinerator equipped with a scrubber to manage acid gases (HBr, HCl, SOx) generated during combustion [1].

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4]

  • Thermo Fisher Scientific. (2025).[3] 2-Chloroacetamide Safety Guidelines and Handling.

  • BenchChem. (2025).[5] Synthesis and Reactivity of N-substituted Chloroacetamides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.